2-Ethylmorpholine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQXIJLYGHPCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Ethylmorpholine Hydrochloride for Researchers and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," consistently featured in a multitude of approved drugs and clinical candidates.[1][2] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a cornerstone for the development of novel therapeutics.[1][2] This guide focuses on a specific, chiral derivative, (S)-2-Ethylmorpholine hydrochloride (CAS Number: 1432794-09-6), providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, analytical characterization, potential applications in drug discovery, and essential safety considerations.
Core Chemical and Physical Properties
(S)-2-Ethylmorpholine hydrochloride is the hydrochloride salt of the enantiomerically pure (S)-2-Ethylmorpholine. The introduction of the ethyl group at the C-2 position and the subsequent formation of the hydrochloride salt significantly influence its physicochemical properties, which are critical for its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1432794-09-6 | [3][4] |
| Molecular Formula | C6H14ClNO | [3][4] |
| Molecular Weight | 151.63 g/mol | [3][4] |
| Appearance | White to off-white solid | ChemicalBook |
| Storage | Inert atmosphere, room temperature | [4] |
Synthesis of (S)-2-Ethylmorpholine Hydrochloride: A Plausible Enantioselective Approach
Proposed Synthetic Pathway
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-2-Ethylmorpholine hydrochloride CAS#: 1432794-09-6 [chemicalbook.com]
- 4. 1432794-09-6|(S)-2-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-Ethylmorpholine Hydrochloride
This guide provides a comprehensive overview of 2-Ethylmorpholine hydrochloride, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details on its properties, synthesis, applications, and safety protocols.
Introduction and Chemical Identity
2-Ethylmorpholine is a substituted morpholine, which is a heterocyclic compound featuring both amine and ether functional groups.[1] The presence of the ethyl group at the second position of the morpholine ring imparts specific stereochemical and reactive properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various applications in both laboratory and industrial settings. While structurally related to the widely used N-ethylmorpholine, the position of the ethyl group significantly influences its chemical behavior and potential applications.[2]
Physicochemical Properties
The fundamental properties of 2-Ethylmorpholine and its hydrochloride salt are crucial for its handling, application, and analysis. While specific experimental data for the hydrochloride salt is sparse, the properties of the free base, 2-Ethylmorpholine, provide a strong foundation for understanding its behavior.
| Property | Value | Source(s) |
| Chemical Formula | C6H13NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| CAS Number | 52769-10-5 (for 2-Ethylmorpholine) | [3] |
| Appearance | Solid | [4] |
| IUPAC Name | 2-ethylmorpholine | [3] |
| SMILES | CCC1CNCCO1 | [3] |
| InChI Key | RGNFMQJLAOONTP-UHFFFAOYSA-N | [3] |
Note: The properties listed above primarily pertain to the free base, 2-Ethylmorpholine. The hydrochloride salt would be expected to have a higher molecular weight and different solubility characteristics, particularly enhanced solubility in water.
Synthesis and Reaction Mechanisms
The synthesis of substituted morpholines can be achieved through various organic chemistry routes. A common strategy involves the cyclization of appropriately substituted amino alcohols.[5] For 2-Ethylmorpholine, a plausible synthetic pathway could involve the reaction of a suitably protected 1-amino-2-butanol derivative with a two-carbon electrophile that can subsequently cyclize to form the morpholine ring.
Below is a conceptual workflow for the synthesis of a 2-substituted morpholine, which can be adapted for 2-Ethylmorpholine.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Applications in Research and Development
Substituted morpholines are valuable scaffolds in medicinal chemistry and organic synthesis.[5] While specific applications of this compound are not as widely documented as its isomer, N-ethylmorpholine, its structure suggests potential utility in several areas:
-
Building Block in Organic Synthesis: As a chiral secondary amine, it can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]
-
Catalysis: Chiral amines and their derivatives are often explored as catalysts or ligands in asymmetric synthesis.
-
Pharmaceutical Research: The morpholine ring is a common feature in many biologically active compounds, including antibiotics and anticancer agents.[5] The ethyl group at the 2-position could be explored to modulate the pharmacological properties of new drug candidates. For instance, the structurally related compound Ethylmorphine hydrochloride is used for its analgesic and antitussive properties.[6][7]
Detailed Experimental Protocol: A General Method for Hydrochloride Salt Formation
The conversion of a free amine to its hydrochloride salt is a standard and crucial step in many synthetic procedures, enhancing stability and aqueous solubility.
Objective: To convert 2-Ethylmorpholine free base to this compound.
Materials:
-
2-Ethylmorpholine (1 equivalent)
-
Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent.
-
Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether) or anhydrous HCl gas.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas inlet tube
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
Dissolution: Dissolve the 2-Ethylmorpholine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere. The use of anhydrous solvent is critical to prevent the introduction of water, which can affect the crystallization process.
-
Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in diethyl ether (1 equivalent) dropwise using a dropping funnel. Alternatively, bubble anhydrous HCl gas through the solution. This step should be performed in a well-ventilated fume hood.
-
Precipitation: As the HCl is added, the this compound salt will precipitate out of the solution as a solid. The reaction is typically exothermic.
-
Completion and Isolation: Continue stirring for a short period after the addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white or off-white solid under vacuum to remove residual solvent.
Causality and Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, melting point analysis, and elemental analysis.
Analytical Characterization
The structural confirmation and purity assessment of this compound are essential. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence and position of the ethyl group and the overall morpholine ring structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the cation, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine salt (N-H stretching) and the C-O-C ether linkage.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound.[8]
Safety and Handling
Based on data for the free base and related morpholine compounds, 2-Ethylmorpholine and its salts should be handled with care.
-
Hazards: 2-Ethylmorpholine is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[3] It is harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[9][11]
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ethylmorphine Hydrochloride? [synapse.patsnap.com]
- 7. What is Ethylmorphine Hydrochloride used for? [synapse.patsnap.com]
- 8. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Ethylmorpholine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylmorpholine hydrochloride is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of morpholine, a privileged scaffold in drug discovery, its structural features and physicochemical properties are critical determinants of its utility and reactivity. This guide provides a comprehensive examination of the molecular structure of this compound, detailing its conformational analysis, stereochemistry, and the influence of the hydrochloride salt on its properties. We present a multi-faceted analytical approach for its characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for these analytical techniques and for the compound's synthesis are provided, emphasizing the causality behind experimental choices to ensure scientific integrity. This document serves as an authoritative resource for professionals engaged in the research and development of novel chemical entities and pharmaceuticals.
Introduction to this compound
Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules.[1] Its unique physicochemical properties, including a flexible conformation and the ability to engage in both hydrophilic and lipophilic interactions, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The introduction of an ethyl group at the 2-position creates a chiral center and further diversifies its structural and functional potential.
The conversion of the basic 2-ethylmorpholine into its hydrochloride salt is a deliberate and crucial step in its application.[3] This transformation enhances stability, improves handling characteristics, and increases aqueous solubility—properties that are highly desirable in both laboratory synthesis and pharmaceutical formulation. This guide will deconstruct the molecular architecture of this compound to provide a foundational understanding for its strategic application.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use. The key properties of 2-Ethylmorpholine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO (Free Base) | [4] |
| Molecular Weight | 115.17 g/mol (Free Base) | [4] |
| CAS Number | 52769-10-5 (Free Base) | [4][5] |
| Appearance | Colorless to light yellow liquid (Free Base) | [5][6] |
| Boiling Point | 155-157 °C (Free Base) | [5] |
| pKa | 9.01 ± 0.40 (Predicted) | [5][7] |
| Hydrochloride Salt | C₆H₁₄ClNO | N/A |
Elucidation of the Molecular Structure
The structure of this compound is defined by its ring conformation, the stereochemistry at the C2 position, and the protonation state of the nitrogen atom.
Conformational Analysis: The Dominance of the Chair Form
Like other saturated six-membered heterocycles, the morpholine ring is not planar. It predominantly adopts a chair conformation to minimize torsional and steric strain.[8] Theoretical and spectroscopic studies have confirmed that the chair form is considerably more stable than the boat or twist-boat conformations.[9]
Within the chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For 2-Ethylmorpholine, the ethyl group at the C2 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. This equatorial preference is a key determinant of the molecule's overall shape and how it interacts with other molecules, such as enzyme active sites.[10][11]
Stereochemistry: The Chiral Center at C2
The substitution of an ethyl group at the C2 position of the morpholine ring introduces a chiral center. Consequently, 2-Ethylmorpholine exists as a pair of enantiomers: (R)-2-Ethylmorpholine and (S)-2-Ethylmorpholine. Unless a stereospecific synthesis is employed, the compound is typically produced and used as a racemic mixture. For applications in drug development, where stereochemistry is critical for biological activity, the separation of these enantiomers or an asymmetric synthesis would be a mandatory consideration.
The Influence of Hydrochloride Salt Formation
The formation of the hydrochloride salt occurs by the protonation of the basic nitrogen atom of the morpholine ring by hydrochloric acid.[1] This has several important structural and functional consequences:
-
Increased Polarity and Solubility: The resulting morpholinium cation and chloride anion create an ionic salt, which is significantly more polar and water-soluble than the free base.
-
Electronic Effects: Protonation of the nitrogen atom withdraws electron density from the ring, which can influence the reactivity of adjacent atoms.
-
Stabilization: The salt form is typically a crystalline solid, which is often more stable and less volatile than the corresponding liquid free base, simplifying storage and handling.[5]
Spectroscopic Characterization: An Integrated Analytical Workflow
The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Fig 1. Integrated workflow for synthesis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the ethyl group (a triplet and a quartet), and complex multiplets for the eight morpholine ring protons. The protonation of the nitrogen results in a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, six distinct signals are expected: two for the ethyl group and four for the morpholine ring carbons. The chemical shifts provide insight into the electronic environment of each carbon.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Causality: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The solvent must also fully dissolve the analyte to ensure high-resolution spectra.
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts due to high solubility.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If using D₂O, the acidic N-H⁺ proton will exchange with deuterium, causing its signal to disappear. This can be a useful diagnostic experiment.
-
Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra following standard instrument procedures.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.
-
Key Vibrational Bands:
-
N-H⁺ Stretch: A broad and strong absorption band is expected in the region of 2400-2800 cm⁻¹, characteristic of a secondary ammonium salt.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and morpholine groups.
-
C-O-C Stretch: A strong, characteristic stretching band for the ether linkage, typically found around 1100 cm⁻¹.
-
Protocol 2: Analysis by Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional methods like KBr pellets, making it highly efficient and reproducible.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
-
Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion of the free base plus a proton [M+H]⁺, where M is 2-Ethylmorpholine. This would appear at an m/z value corresponding to the molecular weight of the free base (115.17) plus the mass of a proton, resulting in a peak at approximately m/z 116.1 . The chloride ion is not typically observed in positive ion mode ESI-MS.
Synthesis and Purification
A common route to 2-substituted morpholines involves multi-step synthesis, followed by conversion to the hydrochloride salt.[13]
Caption: Fig 2. Schematic of hydrochloride salt formation.
Protocol 3: Formation and Purification of this compound
-
Causality: This self-validating protocol uses the principle of differential solubility. The free base is soluble in a non-polar solvent like diethyl ether, while the resulting ionic hydrochloride salt is insoluble, causing it to precipitate out as a purified solid.
-
Dissolve the crude 2-Ethylmorpholine free base in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask. The use of an anhydrous solvent is critical to prevent the introduction of water.
-
Cool the solution in an ice bath. This decreases the solubility of the final product, maximizing the yield.
-
Slowly, and with stirring, add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) dropwise to the cooled solution.
-
A white precipitate of this compound will form immediately.[14]
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the purified white solid under vacuum to remove residual solvent. The purity can be confirmed by measuring its melting point and comparing it to the literature value.
Applications in Research and Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] this compound serves as a versatile building block for creating more complex molecules with potential therapeutic applications. Its inclusion in a molecule can:
-
Improve Pharmacokinetic Properties: The morpholine ring can enhance aqueous solubility and metabolic stability, which are key factors in drug design.[2]
-
Act as a Scaffold: The defined geometry of the ring allows it to orient other functional groups in specific vectors, enabling precise interactions with biological targets.[2]
-
Modulate Potency: The nitrogen and oxygen atoms can act as hydrogen bond acceptors or donors (when protonated), contributing to the binding affinity of a drug to its target receptor or enzyme.[2]
Derivatives of substituted morpholines are being investigated in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount.
-
General Handling: Work in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust or contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
The molecular structure of this compound is characterized by a stereogenic center at the C2 position and a conformationally stable chair-form ring, with the ethyl group preferring an equatorial orientation. The formation of the hydrochloride salt by protonating the ring nitrogen is a key feature, imparting increased stability, polarity, and aqueous solubility. A comprehensive analytical workflow utilizing NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation. This in-depth understanding of its structure and properties empowers researchers and drug development professionals to effectively utilize this compound as a valuable building block in the synthesis of novel and potentially therapeutic chemical entities.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1221722-35-5 | Benchchem [benchchem.com]
- 4. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]
- 6. 2-Ethylmorpholine 95% | CAS: 52769-10-5 | AChemBlock [achemblock.com]
- 7. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
An In-Depth Technical Guide to the Synthesis of 2-Ethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 2-ethylmorpholine hydrochloride, a valuable heterocyclic compound with applications in pharmaceutical research and development. The synthesis of 2-substituted morpholines, such as the ethyl variant, is a topic of significant interest due to the prevalence of the morpholine scaffold in bioactive molecules. This document will delve into the chemical principles, reaction mechanisms, and practical considerations for the preparation of this target compound, offering a blend of established methodologies and contemporary synthetic strategies.
Introduction to the Morpholine Scaffold
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. Substitution at the C-2 position of the morpholine ring allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. 2-Ethylmorpholine serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of 2-ethylmorpholine reveals several plausible disconnection points, suggesting various forward synthetic approaches. The most logical strategies involve the formation of the morpholine ring from acyclic precursors already bearing the ethyl substituent or the introduction of the ethyl group onto a pre-formed morpholine or a related heterocyclic precursor.
Two primary strategies will be explored in this guide:
-
Strategy A: Cyclization of a Pre-functionalized Acyclic Precursor. This approach involves the synthesis of an N-(2-hydroxyethyl)-2-aminobutanol intermediate, followed by an intramolecular cyclization to form the 2-ethylmorpholine ring.
-
Strategy B: C-2 Alkylation of a Morpholine Precursor. This strategy focuses on the introduction of an ethyl group at the C-2 position of a suitable morpholine derivative. This can be challenging due to the generally low reactivity of the C-H bonds adjacent to the ring oxygen.
The subsequent conversion of the 2-ethylmorpholine free base to its hydrochloride salt is a standard acid-base reaction, crucial for improving the compound's stability, crystallinity, and handling properties[1].
Strategy A: Synthesis via Intramolecular Cyclization
This pathway leverages the formation of a key acyclic intermediate, N-(2-hydroxyethyl)-2-aminobutanol, which then undergoes an intramolecular cyclization to yield 2-ethylmorpholine. This method offers good control over the substitution pattern.
Diagram of the Intramolecular Cyclization Pathway
Caption: Proposed synthesis pathway for this compound via intramolecular cyclization.
Experimental Protocols
Step 1: Synthesis of 2-Aminobutanol
2-Aminobutanol is a key starting material for this pathway. It can be synthesized from 1-butene via a two-step process involving epoxidation followed by ammonolysis.
-
Protocol 1.1: Epoxidation of 1-Butene to 1,2-Epoxybutane. The epoxidation of 1-butene can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through industrial processes.
-
Protocol 1.2: Ammonolysis of 1,2-Epoxybutane. 1,2-Epoxybutane is reacted with aqueous ammonia under pressure and elevated temperature to yield a mixture of isomeric aminobutanols, from which 2-aminobutanol can be separated[2]. A patent describes reacting 1,2-epoxybutane with a 25% aqueous solution of ammonia at room temperature for several days, followed by distillation to isolate the aminobutanol isomers[2].
Step 2: Synthesis of N-(2-hydroxyethyl)-2-aminobutanol
The introduction of the N-(2-hydroxyethyl) group is achieved by reacting 2-aminobutanol with ethylene oxide.
-
Protocol 2.1: Reaction with Ethylene Oxide. 2-Aminobutanol is reacted with a stoichiometric amount of ethylene oxide in a suitable solvent, such as water or an alcohol, at a controlled temperature. The reaction is typically carried out at low temperatures to control the exothermicity.
Step 3: Intramolecular Cyclization to 2-Ethylmorpholine
The final ring-closure is a dehydrative cyclization, which can be promoted by acid catalysis.
-
Protocol 3.1: Acid-Catalyzed Dehydrative Cyclization. The N-(2-hydroxyethyl)-2-aminobutanol intermediate is heated in the presence of a strong acid catalyst, such as sulfuric acid or triflic acid[1][3]. The reaction is driven by the removal of water, often through azeotropic distillation. The reaction mixture is then neutralized and the 2-ethylmorpholine is extracted and purified.
Step 4: Formation of this compound
The conversion of the free base to the hydrochloride salt is a straightforward acid-base neutralization.
-
Protocol 4.1: Hydrochloride Salt Formation. 2-Ethylmorpholine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The this compound salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Strategy B: Synthesis via C-2 Alkylation of a Morpholine Precursor
This approach involves the direct introduction of an ethyl group at the C-2 position of a morpholine ring. This is a more convergent but potentially more challenging route due to the need to activate the C-2 position for alkylation.
Diagram of the C-2 Alkylation Pathway
Caption: Proposed synthesis pathway for this compound via C-2 alkylation.
Experimental Protocols
Step 1: N-Protection of Morpholine
Protection of the morpholine nitrogen is crucial to prevent N-alkylation and to facilitate the subsequent C-2 lithiation. The tert-butyloxycarbonyl (Boc) group is a common choice.
-
Protocol 1.1: N-Boc Protection. To a solution of morpholine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added. The reaction is typically stirred at room temperature until completion.
Step 2: C-2 Lithiation and Alkylation
This is the key step where the ethyl group is introduced. It involves the deprotonation at the C-2 position using a strong base, followed by quenching with an electrophile.
-
Protocol 2.1: Directed Lithiation and Alkylation. The N-Boc-morpholine is dissolved in a dry aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium or sec-butyllithium, is added dropwise to effect deprotonation at the C-2 position. After a period of stirring, ethyl iodide is added to the reaction mixture to introduce the ethyl group. The reaction is then quenched, and the N-Boc-2-ethylmorpholine is isolated.
Step 3: Deprotection
The Boc protecting group is removed to yield the free 2-ethylmorpholine.
-
Protocol 3.1: Acid-Catalyzed Deprotection. N-Boc-2-ethylmorpholine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to cleave the Boc group.
Step 4: Formation of this compound
This step is identical to Protocol 4.1 in Strategy A.
Alternative and Modern Synthetic Approaches
The field of organic synthesis is constantly evolving, and several modern methods for the synthesis of 2-substituted morpholines have been developed. While not yet specifically demonstrated for 2-ethylmorpholine, these methods offer potential for future applications.
-
Rhodium-Catalyzed Diastereoselective Synthesis: This method utilizes the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereoselectivity[4].
-
Copper-Catalyzed Three-Component Synthesis: This approach combines amino alcohols, aldehydes, and diazomalonates in a one-pot reaction to generate highly substituted morpholines[5].
-
Photocatalytic Synthesis: A photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines directly from readily available starting materials[6].
-
Synthesis from Aziridines: The ring-opening of activated aziridines with suitable oxygen nucleophiles provides a versatile route to 2-substituted morpholines.
Characterization and Quality Control
The identity and purity of the synthesized 2-ethylmorpholine and its hydrochloride salt must be confirmed using a range of analytical techniques.
| Analytical Technique | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy will confirm the presence of the ethyl group and the morpholine ring, with characteristic chemical shifts and coupling patterns. |
| Infrared (IR) Spectroscopy | IR spectroscopy will show characteristic absorption bands for the C-O-C ether linkage, C-N stretching, and N-H stretching (for the hydrochloride salt). |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound and provide information on its fragmentation pattern. |
| Melting Point | The hydrochloride salt should have a sharp and defined melting point, which is a good indicator of its purity. |
| Elemental Analysis | Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for C₆H₁₄ClNO. |
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.
-
Flammable Solvents: Diethyl ether and other organic solvents are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Reagents: Strong acids like sulfuric acid and hydrochloric acid are corrosive and should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactive Reagents: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Toxic Materials: Some of the reagents and intermediates may be toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use and handle them accordingly.
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The intramolecular cyclization of an N-substituted aminobutanol offers a classical and reliable approach, while the C-2 alkylation of a protected morpholine presents a more convergent but technically demanding alternative. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. As the demand for novel morpholine-containing compounds in drug discovery continues to grow, the development of efficient and versatile synthetic methods for key building blocks like this compound will remain an important area of research.
References
- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2-Ethylmorpholine hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Ethylmorpholine Hydrochloride
Foreword
In the landscape of pharmaceutical research and fine chemical synthesis, the morpholine scaffold is a cornerstone, valued for its unique physicochemical properties and biological relevance. This compound, a derivative of this important heterocycle, presents itself as a key intermediate and building block. Its handling, however, necessitates a deep, nuanced understanding of its chemical nature and potential hazards. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural checklists to instill a culture of intrinsic safety, grounded in the principles of causality and scientific integrity. Herein, we dissect the essential protocols and rationale for the safe and effective management of this compound in a laboratory and development setting.
Compound Profile and Hazard Identification
This compound (CAS No: 13578-53-9) is the hydrochloride salt of 2-ethylmorpholine. While specific toxicological data is not extensively published, its classification under the Globally Harmonized System (GHS) provides a clear directive for cautious handling. The primary hazards are associated with its potential for severe skin and eye irritation.
GHS Hazard Classification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The causality behind these classifications lies in the compound's chemical reactivity. As a hydrochloride salt of an amine, it can react with moisture, including perspiration on the skin or the moisture in the respiratory tract and eyes, to release hydrochloric acid, which is corrosive and irritating to tissues. This understanding is paramount; it transforms the handling protocol from a list of rules into a responsive, intelligent safety practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13578-53-9 | |
| Molecular Formula | C6H13NO · HCl | |
| Molecular Weight | 151.63 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 185-189 °C |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in laboratory safety is to minimize exposure. This is achieved first through engineering controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Engineering Controls: All manipulations of this compound powder should be conducted within a certified chemical fume hood. The fume hood's negative pressure environment is the most effective measure to prevent the inhalation of airborne particles and to contain any potential releases.
Personal Protective Equipment (PPE) Protocol: The selection of PPE is not a matter of preference but a risk-assessed necessity.
-
Hand Protection: Wear impervious, chemically resistant gloves such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or puncture before each use. The principle of "double gloving" can be employed during high-risk procedures, such as weighing large quantities, to provide an additional layer of protection.
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory. In situations where there is a significant risk of splashing, such as when preparing solutions, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be utilized. Ensure that all skin is covered.
-
Respiratory Protection: If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator (such as an N95) is necessary when handling the solid form.
Diagram: PPE Selection Workflow
Caption: PPE selection logic for handling 2-Ethylmorpholine HCl.
Standard Operating Procedures: From Storage to Disposal
A self-validating safety system relies on robust and well-understood protocols for every stage of the compound's lifecycle in the laboratory.
Storage and Handling
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept separate from strong oxidizing agents and incompatible materials. The rationale is to prevent degradation of the compound and to avoid hazardous reactions.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. Have spill cleanup materials readily available.
-
Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.
-
Solution Preparation: When dissolving the solid, add the this compound slowly to the solvent to control any potential exothermic reactions. Never add solvent to the bulk solid.
-
Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.
Emergency Protocols: A Self-Validating Response
In the event of an exposure or spill, a pre-defined and practiced response is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The speed and duration of flushing are critical to minimizing tissue damage.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Seek immediate medical attention.
Accidental Release Measures Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but perform this action from a safe distance and only if it can be done without risk.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Diagram: Spill Response Workflow
A Technical Guide to the Solubility of 2-Ethylmorpholine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility of 2-ethylmorpholine hydrochloride, a critical parameter for its application in research and pharmaceutical development. In the absence of extensive published solubility data for this specific compound, this document focuses on the fundamental principles and a detailed experimental protocol for its determination. Understanding the solubility of a compound is paramount, as it directly influences its bioavailability, formulation, and efficacy.
Introduction to this compound
2-Ethylmorpholine is a heterocyclic organic compound featuring both an ether and a secondary amine functional group. Its hydrochloride salt is formed by the reaction of the basic morpholine nitrogen with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of a compound.[1] While morpholine and its derivatives have various industrial and agrochemical applications, they are also investigated as building blocks for novel therapeutic agents.[1]
The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability.[2] Poor aqueous solubility is a significant challenge in drug development, often leading to variable and insufficient drug exposure. Therefore, a thorough characterization of the solubility of this compound in various solvents is essential for its progression in any research or development pipeline.
Physicochemical Properties of 2-Ethylmorpholine and Related Compounds
While specific experimental data for this compound is limited, we can infer some of its expected properties based on the free base and related morpholine compounds.
Table 1: Physicochemical Properties of 2-Ethylmorpholine and Related Compounds
| Property | 2-Ethylmorpholine | Morpholine | Morpholine Hydrochloride | Ethylmorphine Hydrochloride |
| Molecular Formula | C6H13NO[3][4][5] | C4H9NO | C4H9NO·HCl[6] | C19H23NO3·HCl[7] |
| Molecular Weight | 115.17 g/mol [3][5] | 87.12 g/mol [6] | 123.58 g/mol [6] | 349.86 g/mol [7] |
| Predicted pKa | 9.01 ± 0.40[3][8] | 8.36 (conjugate acid) | - | - |
| Appearance | Colorless to light yellow liquid[3][8] | Colorless liquid[9] | White to light yellow powder/crystal[10] | White to pale yellow crystalline powder[7] |
| Water Solubility | - | Miscible | Good solubility in water[10] | Freely soluble[7] |
| Ethanol Solubility | - | Miscible[6] | - | Soluble[7] |
| Methanol Solubility | - | Miscible[6] | - | Very soluble[7] |
The predicted pKa of 2-ethylmorpholine suggests it is a weak base.[3][8] The formation of a hydrochloride salt is expected to significantly increase its solubility in polar protic solvents like water due to the introduction of an ionizable group. The qualitative solubility data for morpholine hydrochloride and ethylmorphine hydrochloride support this expectation.[7][10]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid compound in a specific solvent system over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
The following protocol is a comprehensive guide for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid form)
-
Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Experimental Protocol
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is crucial to control the pH, especially for ionizable compounds. Prepare buffer solutions (e.g., PBS) at relevant physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Addition of Excess Solute: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in a shaker with controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a time-course experiment initially to determine the time required to reach a solubility plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure no solid particles are carried over. Causality: This step is critical to ensure that the measured concentration reflects only the dissolved compound and is not artificially inflated by suspended solid particles.
-
Sample Dilution: If necessary, accurately dilute the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted (or undiluted) supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.
Self-Validating System and Best Practices
-
Purity of Compound and Solvents: Ensure the purity of this compound and all solvents used, as impurities can affect solubility.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
-
pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.
-
Solid State Characterization: The crystalline form (polymorph) of the solid can influence its solubility. It is good practice to characterize the solid before and after the experiment (e.g., using XRPD) to check for any phase transitions.
-
Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow and Key Relationships
Shake-Flask Method Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Interplay of Physicochemical Properties
Caption: Relationship between key physicochemical properties and their impact on drug development.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary framework for researchers and drug development professionals to determine this critical parameter. The detailed protocol for the shake-flask method, along with an understanding of the compound's likely physicochemical properties based on related structures, empowers scientists to generate reliable and reproducible solubility data. This information is indispensable for making informed decisions regarding formulation strategies, predicting in vivo performance, and ultimately advancing the development of this compound for its intended applications.
References
- 1. This compound | 1221722-35-5 | Benchchem [benchchem.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]
- 4. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Morpholine [drugfuture.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Spectral Analysis of 2-Ethylmorpholine Hydrochloride
This in-depth guide provides a comprehensive overview of the spectral analysis of 2-Ethylmorpholine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a foundational understanding of the principles, experimental methodologies, and data interpretation critical for the structural elucidation and characterization of this molecule.
Introduction: The Significance of Spectral Analysis
This compound is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] The addition of an ethyl group at the 2-position introduces a chiral center, making stereospecific analysis crucial for understanding its biological activity. The hydrochloride salt form enhances its stability and solubility, which is a common strategy in drug development.
Molecular Structure and Key Features
To understand the spectral data, it is essential to first visualize the molecule. This compound possesses a six-membered morpholine ring, an ethyl substituent at the 2-position, and a protonated nitrogen atom, forming a hydrochloride salt.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Theoretical Insight: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing effects of the oxygen and the protonated nitrogen in the morpholine ring will cause the neighboring protons to be deshielded, shifting their signals downfield.[3] The ethyl group will exhibit a characteristic ethyl pattern (a quartet and a triplet).
Predicted ¹H NMR Data (in D₂O, referenced to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~3.9 - 4.1 | m | 2H | H-3a, H-5a (axial) | Protons on carbons adjacent to oxygen are significantly deshielded. Axial protons are typically more shielded than equatorial protons. |
| ~3.6 - 3.8 | m | 2H | H-3e, H-5e (equatorial) | Equatorial protons adjacent to oxygen. |
| ~3.2 - 3.4 | m | 2H | H-6a, H-2a | Protons on carbons adjacent to the protonated nitrogen are deshielded. |
| ~2.8 - 3.0 | m | 2H | H-6e, H-2e | Equatorial protons adjacent to the protonated nitrogen. |
| ~1.6 - 1.8 | m | 2H | -CH₂- (ethyl) | Methylene protons of the ethyl group, split by the methyl protons. |
| ~0.9 - 1.1 | t | 3H | -CH₃ (ethyl) | Methyl protons of the ethyl group, split by the methylene protons. |
Note: The exact chemical shifts and multiplicities can be complex due to the chair conformation of the morpholine ring and potential second-order coupling effects. The use of a deuterated solvent like D₂O will result in the exchange of the N-H proton, which would otherwise appear as a broad singlet.[4]
¹³C NMR Spectroscopy
Theoretical Insight: ¹³C NMR provides information about the carbon skeleton of the molecule. Carbons bonded to electronegative atoms like oxygen and nitrogen will appear at higher chemical shifts (downfield).
Predicted ¹³C NMR Data (in D₂O, referenced to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~65 - 70 | C-3, C-5 | Carbons adjacent to the oxygen atom are significantly deshielded. |
| ~45 - 50 | C-2, C-6 | Carbons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. |
| ~25 - 30 | -CH₂- (ethyl) | Aliphatic methylene carbon. |
| ~10 - 15 | -CH₃ (ethyl) | Aliphatic methyl carbon. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Part 2: Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions will be associated with the N-H⁺, C-H, C-O, and C-N bonds. As a secondary amine salt, a broad and strong absorption is expected for the N-H⁺ stretching vibration.[5][6]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~2700 - 3000 | Strong, Broad | N-H⁺ stretch | Characteristic of secondary amine salts.[7][8] |
| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) | From the ethyl group and the morpholine ring. |
| ~1560 - 1620 | Medium | N-H⁺ bend | Asymmetric and symmetric bending vibrations of the secondary ammonium group.[5] |
| ~1050 - 1150 | Strong | C-O stretch (ether) | Characteristic of the C-O-C ether linkage in the morpholine ring. |
| ~1200 - 1350 | Medium | C-N stretch | From the C-N bonds in the morpholine ring. |
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Part 3: Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, an electrospray ionization (ESI) source is suitable as it is a salt. We would expect to see the molecular ion of the free base, [M+H]⁺, where M is 2-ethylmorpholine. The fragmentation pattern will be influenced by the stability of the resulting fragments, with cleavage alpha to the nitrogen and oxygen atoms being common pathways for morpholine derivatives.[9]
Predicted Mass Spectrum Data (ESI+):
| m/z | Proposed Fragment |
| 116.1 | [M+H]⁺ (protonated 2-ethylmorpholine) |
| 86.1 | Loss of ethylene from the ethyl group |
| 72.1 | Cleavage of the morpholine ring |
| 58.1 | Further fragmentation of the morpholine ring |
Proposed Fragmentation Pathway:
Caption: A plausible fragmentation pathway for protonated 2-ethylmorpholine.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrument Setup:
-
Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system. A direct infusion analysis can also be performed.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Processing:
-
Analyze the mass spectra to identify the m/z values of the parent ion and major fragment ions.
-
Propose fragmentation pathways consistent with the observed data.
-
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation and characterization. While this guide presents predicted data based on established spectroscopic principles and data from analogous compounds, the outlined methodologies provide a clear path for experimental verification. For researchers and drug development professionals, a thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of chemical entities, thereby upholding the principles of scientific integrity and advancing the development of new therapeutics.
References
- 1. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
2-Ethylmorpholine hydrochloride as a chiral building block
Investigating 2-Ethyl Morpholine
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Unlocking the Potential of 2-Ethylmorpholine Hydrochloride: A Technical Guide for Researchers
Foreword: The Untapped Versatility of a Substituted Morpholine
In the vast landscape of heterocyclic chemistry, the morpholine scaffold stands as a privileged structure, consistently appearing in a multitude of bioactive compounds and functional materials. Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties, such as aqueous solubility and metabolic stability, making it a cornerstone in drug discovery. While much attention has been given to N-substituted morpholines, the potential of C-substituted analogues, such as 2-Ethylmorpholine hydrochloride, remains a largely underexplored frontier. This technical guide aims to illuminate the latent research applications of this specific molecule, providing a roadmap for scientists and drug development professionals to harness its potential. By synthesizing established principles of morpholine chemistry with forward-looking experimental designs, we will delve into the core of what makes this compound a compelling candidate for novel therapeutic and synthetic endeavors.
I. Foundational Chemistry and Physicochemical Properties
A thorough understanding of the molecular architecture and properties of this compound is paramount for designing robust experimental protocols and interpreting results with precision.
Molecular Structure and Key Features
This compound is the salt form of the parent compound, 2-Ethylmorpholine. The hydrochloride salt is typically preferred in research settings due to its enhanced stability and solubility in aqueous media.
Table 1: Physicochemical Properties of 2-Ethylmorpholine and its Hydrochloride Salt
| Property | 2-Ethylmorpholine | This compound |
| CAS Number | 52769-10-5[1] | 1313019-05-4 (R-isomer)[2] |
| Molecular Formula | C₆H₁₃NO[1][3] | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol [1][3] | 151.63 g/mol |
| Appearance | Solid[3] | White to off-white solid |
| Solubility | Soluble in water and organic solvents | Highly soluble in water |
Note: Some properties for the hydrochloride salt are inferred from the free base and general knowledge of hydrochloride salts.
Synthesis and Characterization
The synthesis of 2-Ethylmorpholine and its subsequent conversion to the hydrochloride salt can be achieved through various established methods in organic chemistry. A general, adaptable protocol is presented below.
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
1-Amino-2-butanol
-
2-Chloroacetaldehyde dimethyl acetal
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Sodium sulfate (anhydrous)
-
Methanol
-
Standard laboratory glassware and equipment
Procedure:
-
Reductive Amination: In a round-bottom flask, dissolve 1-amino-2-butanol in methanol. Cool the solution in an ice bath.
-
Slowly add 2-chloroacetaldehyde dimethyl acetal to the cooled solution while stirring.
-
After the addition is complete, portion-wise add sodium borohydride to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Cyclization: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude 2-ethylmorpholine. Intramolecular cyclization may occur spontaneously or can be promoted by gentle heating.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
-
Salt Formation: Dissolve the purified 2-ethylmorpholine in diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol or ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. A known ¹H NMR spectrum for 2-Ethylmorpholine is available for comparison.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Synthetic workflow for this compound.
II. Potential Research Applications in Medicinal Chemistry
The true potential of this compound lies in its application as a scaffold or pharmacophore in the design of novel therapeutic agents. The broader class of morpholine derivatives has shown promise in a variety of therapeutic areas.
Anticancer Drug Discovery
The morpholine ring is a key component in several approved and investigational anticancer drugs. Its presence can enhance drug-target interactions and improve pharmacokinetic profiles.
Hypothesized Mechanism of Action: Substituted morpholines have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. It is plausible that the 2-ethyl substitution could confer selectivity or enhanced potency against specific isoforms of these kinases. Additionally, some morpholine derivatives have demonstrated the ability to induce apoptosis in cancer cells.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells.
-
Incubate for 48-72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.
Anti-inflammatory and Analgesic Applications
Morpholine-containing compounds have been investigated for their potential to alleviate inflammation and pain.
Potential Signaling Pathways: The anti-inflammatory and analgesic effects of morpholine derivatives could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating the production of inflammatory cytokines.
Experimental Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (control, standard, and test groups with different doses of this compound).
-
Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Experimental Protocol 4: In Vivo Analgesic Activity (Hot Plate Test)
Objective: To assess the central analgesic activity of this compound.
Materials:
-
Mice
-
This compound
-
Standard analgesic drug (e.g., Morphine)
-
Hot plate apparatus maintained at 55 ± 0.5°C
Procedure:
-
Baseline Measurement: Place each mouse on the hot plate and record the reaction time (licking of paws or jumping). This is the baseline latency.
-
Dosing: Administer the test compound or standard drug to the respective groups.
-
Post-treatment Measurement: Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Data Analysis: Calculate the percentage increase in latency time for each group compared to their baseline.
III. Utility in Organic Synthesis
Beyond its potential biological activities, this compound can serve as a valuable building block in the synthesis of more complex molecules. The morpholine moiety can be introduced into a target structure to modulate its properties or to act as a chiral auxiliary.
Potential Synthetic Transformations:
-
N-Alkylation/Arylation: The secondary amine of the morpholine ring can be readily functionalized to introduce various substituents.
-
Asymmetric Synthesis: The chiral center at the 2-position can be exploited in diastereoselective reactions.
Caption: Synthetic utility of 2-Ethylmorpholine.
IV. Conclusion and Future Directions
This compound represents a molecule of significant, yet largely untapped, potential. While the broader family of morpholine derivatives has demonstrated a wide array of biological activities, dedicated research into this specific 2-substituted analogue is conspicuously sparse. This guide has laid out a foundational framework for its synthesis, characterization, and potential applications in medicinal chemistry and organic synthesis.
The path forward is clear: rigorous investigation is required to validate the hypothesized biological activities. The experimental protocols detailed herein provide a starting point for such studies. Researchers are encouraged to adapt and optimize these methods to explore the anticancer, anti-inflammatory, and analgesic properties of this compound. Furthermore, its utility as a synthetic intermediate warrants exploration, potentially leading to the discovery of novel chemical entities with enhanced therapeutic profiles. The journey to unlock the full potential of this compound has just begun, and it promises to be a rewarding endeavor for the scientific community.
V. References
-
Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Patsnap Synapse. Retrieved from --INVALID-LINK--
-
Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 441-448.
-
Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024). International Journal of Innovative Science and Research Technology, 9(4), 1290-1296.
-
2-ETHYLMORPHOLINE(52769-10-5) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
2-ethylmorpholine AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (2018). Slideshare. Retrieved from --INVALID-LINK--
-
In vitro cell viability assay of (A) all synthesized... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. (2021). Preprints.org.
-
(R)-2-Ethylmorpholine hydrochloride. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
2-Ethylmorpholine. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry, 12(4), 366-375.
-
Scheme 2. Total synthesis of morphine: i) Mucobromic acid 7... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Screening Methods for the Evaluation of Analgesics, Anti-Inflammatory Drugs, and Antipyretics. (2016). ResearchGate.
-
A convenient laboratory preparation of ethylmorphine hydrochloride, U. S. P. XIII. (1948). Journal of the American Pharmaceutical Association, 37(10), 413-414.
-
2-PHENYL-MORPHOLINE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--
-
¹H NMR spectra for different amounts of morphine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
The Application of a Desktop NMR Spectrometer in Drug Analysis. (2019). Journal of Analytical Methods in Chemistry, 2019, 8507619.
-
4-Ethylmorpholine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--
References
- 1. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1313019-05-4|(R)-2-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-ETHYLMORPHOLINE(52769-10-5) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
Methodological & Application
Application Note: Synthesis of Chiral Morpholine Derivatives from 2-Ethylmorpholine Hydrochloride
Abstract
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved therapeutics to enhance their pharmacological profiles.[1][2][3] The introduction of a defined stereocenter into the morpholine ring can significantly influence biological activity, making the synthesis of chiral derivatives a critical endeavor in drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (R/S)-2-Ethylmorpholine hydrochloride as a versatile and cost-effective starting material for generating libraries of chiral morpholine derivatives. We present detailed, validated protocols for the crucial initial conversion of the hydrochloride salt to the reactive free base, followed by robust methodologies for N-alkylation and reductive amination to achieve structural diversification while preserving the integrity of the C-2 stereocenter.
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The six-membered morpholine ring is a staple in modern medicinal chemistry, prized for its advantageous physicochemical properties.[2] Its inherent oxygen atom can act as a hydrogen bond acceptor, improving solubility and target engagement, while the nitrogen atom provides a convenient handle for synthetic modification and can be protonated to aid in formulation.[4] These features contribute to the scaffold's presence in a wide array of drugs targeting various diseases.[1]
Chirality adds a crucial dimension to drug design. The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. Consequently, developing efficient and scalable methods to produce enantiomerically pure compounds is a primary goal of synthetic chemistry.[5][6][7] While numerous de novo asymmetric syntheses of morpholines have been developed, these often require multi-step sequences or expensive chiral catalysts.[8][9][10]
An alternative and highly practical approach is to utilize a readily available, enantiopure building block. (R)- or (S)-2-Ethylmorpholine serves as an ideal starting point. By beginning with a pre-existing stereocenter, synthetic efforts can focus on diversification, primarily through functionalization of the secondary amine, to rapidly generate a library of novel chiral derivatives for structure-activity relationship (SAR) studies.
Foundational Chemistry: Liberation of the Free Base
2-Ethylmorpholine is typically supplied as a crystalline, air-stable hydrochloride salt for ease of handling and storage. However, the protonated nitrogen is non-nucleophilic and thus unreactive in most derivatization reactions. The essential first step is the neutralization of the salt to liberate the reactive secondary amine (free base).
Causality Behind the Protocol: This procedure is a standard acid-base extraction. An inorganic base (potassium carbonate) is used to deprotonate the morpholine hydrochloride. The resulting free amine, being less polar than its salt form, is readily extracted from the aqueous phase into an immiscible organic solvent (dichloromethane). Subsequent washing removes residual salts, and drying with sodium sulfate eliminates trace water, yielding the pure, reactive free base upon solvent evaporation.
Protocol 2.1: Preparation of (R/S)-2-Ethylmorpholine Free Base
Materials:
-
(R)- or (S)-2-Ethylmorpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, standard glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve (R/S)-2-Ethylmorpholine hydrochloride (1.0 eq.) in deionized water (approx. 10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath. Slowly add solid potassium carbonate (approx. 2.0 eq.) in portions with stirring. Continue addition until the solution is basic (pH > 10, check with pH paper) and effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of water used). Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (1 x volume of water used) to remove residual inorganic salts and reduce the amount of dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting oil or low-melting solid is the 2-ethylmorpholine free base. Confirm its identity via ¹H NMR and ensure the absence of solvent. The product is typically used immediately in the next step without further purification.
Core Synthetic Strategy: N-Alkylation
N-alkylation is a direct and robust method for derivatizing the 2-ethylmorpholine scaffold. The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide (or other electrophile), forming a new carbon-nitrogen bond.
Causality Behind the Protocol: This protocol employs a classic SN2 reaction. Anhydrous potassium carbonate acts as a mild base to scavenge the proton from the nitrogen during the reaction and neutralize the hydrohalic acid byproduct, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this transformation, as it readily dissolves the amine and base without interfering with the reaction. Refluxing provides the necessary activation energy.[11][12]
Diagram: General N-Alkylation Workflow
Caption: Overall workflow for synthesizing N-alkylated derivatives.
Protocol 3.1: General Procedure for N-Alkylation with Benzyl Bromide
Materials:
-
(R/S)-2-Ethylmorpholine free base (from Protocol 2.1)
-
Benzyl bromide (or other alkyl halide)
-
Anhydrous potassium carbonate (K₂CO₃), powdered
-
Anhydrous acetonitrile (MeCN)
-
Standard reaction glassware with reflux condenser and magnetic stirring
-
Silica gel for column chromatography
-
Eluents (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R/S)-2-Ethylmorpholine free base (1.0 eq.).
-
Reagent Addition: Dissolve the amine in anhydrous acetonitrile (10 mL per mmol of amine). Add anhydrous potassium carbonate (2.0 eq.).
-
Electrophile Addition: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor progress by TLC (staining with ninhydrin can visualize the disappearance of the secondary amine). Reactions are typically complete in 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with fresh acetonitrile.
-
Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-30% ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the preservation of stereochemical integrity using chiral HPLC.
Table 1: Representative N-Alkylation Conditions
| Electrophile (R-X) | R-Group | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Benzyl Bromide | Benzyl | 4 - 8 | 85 - 95% | Highly reactive, standard substrate. |
| Ethyl Bromide | Ethyl | 8 - 16 | 70 - 85% | May require longer reaction times or higher temperatures. |
| Methyl Iodide | Methyl | 2 - 6 | 90 - 98% | Highly reactive; perform addition at 0°C to control exotherm. |
| 4-Methoxybenzyl Chloride | 4-Methoxybenzyl | 6 - 10 | 80 - 90% | The resulting PMB group can be removed under oxidative conditions. |
Alternative N-Functionalization: Reductive Amination
Causality Behind the Protocol: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde. It is not protic and does not readily reduce the aldehyde itself, minimizing side reactions. Dichloromethane is a suitable solvent that does not react with the reagents.
Diagram: Key N-Functionalization Pathways
Caption: Major synthetic routes for N-functionalization.
Protocol 4.1: General Procedure for Reductive Amination
Materials:
-
(R/S)-2-Ethylmorpholine free base (from Protocol 2.1)
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Setup: Dissolve (R/S)-2-Ethylmorpholine free base (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCM (20 mL per mmol of amine) in a round-bottom flask at room temperature.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Quenching: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification & Characterization: Purify the crude product by silica gel column chromatography and characterize as described in Protocol 3.1.
Conclusion
(R/S)-2-Ethylmorpholine hydrochloride is an exemplary chiral building block for the efficient generation of diverse morpholine-containing molecular libraries. The straightforward and high-yielding protocols detailed in this note for liberating the reactive free base and performing subsequent N-functionalization via N-alkylation or reductive amination provide a reliable and scalable platform for medicinal chemists. These strategies enable the rapid exploration of chemical space around a privileged scaffold, accelerating the identification of novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-Ethylmorpholine Hydrochloride with Epoxides for the Synthesis of Novel β-Amino Alcohols
Introduction: The Strategic Importance of Morpholine-Containing β-Amino Alcohols in Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable scaffold capable of crucial hydrogen bond interactions within biological targets.[1][3] When coupled with a β-amino alcohol functionality, the resulting scaffold becomes a highly versatile building block for a diverse array of therapeutics, including cardiovascular agents, antivirals, and central nervous system (CNS) drugs.[4][5]
The reaction of a substituted morpholine, such as 2-ethylmorpholine, with an epoxide is a direct and atom-economical method for generating these valuable β-amino alcohol intermediates.[6] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 2-ethylmorpholine hydrochloride with epoxides. We will delve into the mechanistic underpinnings, provide robust experimental protocols, and offer insights into optimizing this critical synthetic transformation.
Mechanistic Considerations: Navigating the Ring-Opening of Epoxides
The core of this synthesis is the nucleophilic ring-opening of an epoxide by the secondary amine of 2-ethylmorpholine. However, the use of 2-ethylmorpholine as its hydrochloride salt introduces a critical consideration: the amine is protonated and therefore non-nucleophilic. To initiate the reaction, the free amine must be generated in situ. This can be achieved through two primary strategies:
-
Base-Mediated Deprotonation: The addition of a suitable base neutralizes the hydrochloride salt, liberating the free 2-ethylmorpholine to act as a nucleophile.[7] This is a classic and widely used approach.
-
Lewis Acid Catalysis: A Lewis acid can be employed to activate the epoxide, making it more electrophilic.[8][9] This increased reactivity can facilitate the attack by the small equilibrium concentration of the free amine, or in some cases, the amine salt itself may participate in the reaction.
The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions and the substitution pattern of the epoxide.
-
Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide.[10][11]
-
Under acidic conditions (including Lewis acidic conditions) , the mechanism can have more SN1 character. The epoxide oxygen is coordinated by the acid, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge.[2][12][13]
Visualizing the Reaction Pathway
Caption: Reaction pathways for epoxide ring-opening.
Experimental Protocols
The following protocols are designed as a starting point for the reaction of this compound with a generic monosubstituted epoxide (e.g., propylene oxide or styrene oxide). Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: Base-Mediated Synthesis of β-Amino Alcohols
This protocol utilizes an inorganic base to generate the free amine for nucleophilic attack. It is a robust and cost-effective method.
Materials:
-
This compound
-
Epoxide (e.g., Styrene Oxide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous ethanol.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the amine salt.
-
Epoxide Addition: Add the epoxide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.
Visualizing the Experimental Workflow (Protocol 1)
Caption: Workflow for base-mediated synthesis.
Protocol 2: Lewis Acid-Catalyzed Synthesis of β-Amino Alcohols
This protocol employs a Lewis acid catalyst, which can be advantageous for sensitive substrates or when different regioselectivity is desired. Yttrium(III) chloride (YCl₃) is an effective and oxophilic Lewis acid for this transformation.[8]
Materials:
-
This compound
-
Epoxide (e.g., Styrene Oxide)
-
Yttrium(III) chloride (YCl₃), anhydrous (1-5 mol%)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere, add anhydrous yttrium(III) chloride (e.g., 2 mol%).
-
Reagent Addition: Add this compound (1.0 eq) and anhydrous acetonitrile via syringe. Stir the mixture.
-
Epoxide Addition: Add the epoxide (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature for 12-48 hours. The use of elevated temperatures (e.g., 50-80 °C) may be necessary for less reactive epoxides. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of protocol can influence the regioselectivity of the reaction, especially with unsymmetrical epoxides like styrene oxide.
| Parameter | Protocol 1 (Base-Mediated) | Protocol 2 (Lewis Acid-Catalyzed) |
| Catalyst | None (Base is a reagent) | Yttrium(III) chloride (YCl₃) |
| Amine State | Free amine generated in situ | Primarily amine hydrochloride |
| Mechanism | SN2 | SN1-like |
| Solvent | Protic (e.g., Ethanol) | Aprotic polar (e.g., Acetonitrile) |
| Temperature | Reflux | Room Temperature to Reflux |
| Typical Regioselectivity (with Styrene Oxide) | Attack at the less substituted (terminal) carbon | Attack at the more substituted (benzylic) carbon[14] |
| Potential Side Reactions | Epoxide polymerization (if excess base or high temp) | Formation of complex metal salts[15] |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous, particularly for the Lewis acid-catalyzed protocol. For the base-mediated protocol, increasing the amount of base or switching to a stronger, non-nucleophilic base may be beneficial. For the Lewis acid protocol, a higher catalyst loading or increased temperature may be required.
-
Poor Regioselectivity: The regioselectivity is fundamentally controlled by the mechanism. If a specific regioisomer is desired, the choice between a base-mediated (SN2) or Lewis acid-catalyzed (SN1-like) protocol is the primary means of control.[6][14] Solvent choice can also play a role; polar protic solvents can facilitate epoxide opening and may influence selectivity.[16]
-
Difficult Purification: The resulting β-amino alcohols can be polar. Using a mixed solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine) for column chromatography can improve separation.
Conclusion
The reaction of this compound with epoxides is a powerful method for synthesizing valuable β-amino alcohol building blocks for drug discovery and development. By understanding the underlying mechanisms and carefully selecting the reaction conditions—either a base-mediated or Lewis acid-catalyzed approach—researchers can control the reaction outcome and regioselectivity. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 14. tandfonline.com [tandfonline.com]
- 15. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 2-Ethylmorpholine Hydrochloride in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. 2-Ethylmorpholine, and its hydrochloride salt, serve as a versatile chiral building block and a specialized reagent in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth examination of the strategic applications of 2-ethylmorpholine hydrochloride, focusing on its role as a precursor to highly efficient organocatalysts for asymmetric synthesis. We will detail the causality behind its selection, provide a robust, step-by-step protocol for a representative reaction, and outline the necessary analytical and safety procedures to ensure reproducible and safe laboratory execution.
Introduction: The Significance of the 2-Ethylmorpholine Scaffold
Morpholine and its derivatives are integral components in a wide array of approved pharmaceutical agents. The morpholine ring, with its unique combination of an amine and an ether functional group, often imparts favorable pharmacokinetic properties to a molecule. The introduction of a substituent at the C-2 position, such as an ethyl group, creates a chiral center, transforming the molecule into a valuable building block for stereospecific synthesis.
This compound is the acid salt form, which enhances stability, improves handling characteristics, and allows for its controlled release as the free base in a reaction mixture. Its primary utility in the synthesis of pharmaceutical intermediates stems from two key areas:
-
As a Chiral Building Block: It can be incorporated directly into the final molecular structure, providing a pre-defined stereocenter.
-
As a Precursor to Organocatalysts: It serves as a foundational element for creating more complex chiral catalysts that can induce high levels of stereoselectivity in a reaction. This is particularly crucial in modern drug development, where single-enantiomer drugs are the standard.
This document will focus on the latter application, demonstrating how derivatives of 2-ethylmorpholine can be leveraged to create powerful catalysts for key carbon-carbon bond-forming reactions.
Core Application: Asymmetric Organocatalysis in Michael Additions
One of the most powerful applications of chiral amines is in organocatalysis, where the catalyst facilitates a reaction via the formation of a transient enamine or iminium ion. Chiral morpholine derivatives have emerged as an important, though underexploited, class of organocatalysts for reactions like the asymmetric Michael (1,4-conjugate) addition.[1][2][3] This reaction is fundamental for creating stereochemically rich intermediates used in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5]
Causality of Application: The efficacy of a 2-ethylmorpholine-derived catalyst in these reactions is not accidental. It is a direct result of its structural features:
-
Defined Stereochemistry: The ethyl group at the C-2 position establishes a fixed chiral environment.
-
Steric Hindrance: The ethyl group provides steric bulk that effectively shields one face of the transient enamine intermediate, directing the incoming electrophile (e.g., a nitroolefin) to the opposite face. This steric control is the primary determinant of the reaction's enantioselectivity.
-
Modifiable Structure: The secondary amine of the morpholine ring can be readily functionalized, for instance, by incorporating an amino acid moiety, to create a bifunctional catalyst. This allows for precise tuning of the catalyst's steric and electronic properties to optimize yield and selectivity.[1][3]
The following workflow illustrates the principle of using a 2-ethylmorpholine derivative as an organocatalyst in a key synthetic transformation.
Experimental Workflow: Asymmetric Michael Addition
Caption: Workflow for a morpholine-catalyzed asymmetric Michael addition.
Protocol: Synthesis of a Chiral γ-Nitroaldehyde Intermediate
This protocol is adapted from a demonstrated, highly efficient synthesis using a morpholine-based organocatalyst.[1][2][3] It exemplifies the practical application of this reagent class in creating a valuable, stereochemically defined pharmaceutical intermediate. The protocol uses a catalyst derived from a morpholine precursor, showcasing the utility of the core scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Chiral Morpholine Catalyst (e.g., Catalyst I from source[1]) | ≥98% | Custom Synthesis | Prepared from morpholine precursors. |
| trans-β-Nitrostyrene | ≥98% | Commercial | Electrophile. |
| Butyraldehyde | ≥99% | Commercial | Nucleophile precursor. |
| N-Methylmorpholine (NMM) | ≥99% | Commercial | Co-base to free the catalyst. |
| Isopropanol (iPrOH) | Anhydrous | Commercial | Solvent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial | For chromatography. |
| Hexanes | HPLC Grade | Commercial | For chromatography. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial | For NMR analysis. |
Equipment
-
Magnetic stirrer with cooling capabilities
-
Round-bottom flask with stir bar
-
Septa and nitrogen inlet
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography setup
-
NMR Spectrometer, HPLC with a chiral column, Mass Spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under a nitrogen atmosphere, add the chiral morpholine catalyst (0.0011 mmol, 1 mol%).
-
Reagent Addition: Add isopropanol (0.380 mL). To this solution, add N-methylmorpholine (0.0011 mmol, 1 mol%), followed by trans-β-nitrostyrene (0.17 mmol, 1.5 eq.).
-
Initiation: Cool the reaction mixture to -10°C using a suitable cooling bath. Add butyraldehyde (0.11 mmol, 1.0 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at -10°C. Monitor the consumption of the limiting reagent (butyraldehyde) by TLC (e.g., using a 10% EtOAc/Hexanes mobile phase). The reaction is typically complete within 24-48 hours.[1]
-
Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a viscous oil.
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel. Use a gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the γ-nitroaldehyde product.
-
Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure. Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the aldehyde proton signals), and enantiomeric excess (by chiral HPLC analysis).
Mechanistic Rationale
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. ijrpr.com [ijrpr.com]
- 5. chemrxiv.org [chemrxiv.org]
Protocol for N-alkylation of 2-Ethylmorpholine hydrochloride
An Application Guide for the Synthetic N-Alkylation of 2-Ethylmorpholine Hydrochloride
Abstract
This comprehensive application note provides detailed protocols and theoretical insights for the N-alkylation of this compound, a common precursor in the synthesis of pharmacologically active compounds. Morpholine and its derivatives are recognized as privileged scaffolds in drug discovery, imparting favorable pharmacokinetic properties to molecules.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering two robust and versatile methodologies: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and includes guidelines for product characterization and troubleshooting, ensuring a reproducible and efficient synthesis of N-alkylated 2-ethylmorpholine derivatives.
Introduction: The Significance of N-Alkylated Morpholines
The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. Its presence in a molecule often enhances aqueous solubility and metabolic stability, making it a highly valued structural motif in medicinal chemistry.[1][2] The N-alkylation of the morpholine nitrogen is a fundamental synthetic transformation that allows for the introduction of diverse substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[1] Many N-alkylated morpholine derivatives have been investigated as potent therapeutic agents, including inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1]
This guide focuses on this compound. The starting material is a salt, which presents a critical first step in any N-alkylation protocol: the liberation of the free, nucleophilic secondary amine. This is achieved by the addition of a base to neutralize the hydrochloride.[3] The choice of base, solvent, and alkylating strategy is paramount for achieving high yields and purity.
Mechanistic Principles of N-Alkylation
Understanding the reaction mechanisms is key to optimizing conditions and troubleshooting potential issues.
Direct Alkylation via Nucleophilic Substitution (SN2)
The most common method for N-alkylation involves the reaction of the amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide).[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]
-
Deprotonation: A base is added to neutralize the hydrochloride salt and deprotonate the resulting ammonium ion, generating the free 2-ethylmorpholine. The nitrogen's lone pair of electrons makes the amine a potent nucleophile.
-
Nucleophilic Attack: The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.[5]
-
Product Formation: The product is a tertiary amine. Since the starting material is a secondary amine, overalkylation to form a quaternary ammonium salt is not possible with a single alkylation step, simplifying the product profile compared to the alkylation of primary amines.[4]
Reductive Amination
Reductive amination is an atom-economical and environmentally favorable alternative for synthesizing N-alkylated amines.[6] This one-pot reaction involves two main stages:[7][8][9]
-
Imine/Iminium Ion Formation: The secondary amine (2-ethylmorpholine, after neutralization of the salt) reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a positively charged iminium ion.[7]
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product.[9] A key advantage is that common selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) will not significantly reduce the starting aldehyde or ketone under the reaction conditions, but will readily reduce the iminium ion as it forms.[10]
Experimental Workflows and Protocols
The following diagram outlines the general workflow for the synthesis and analysis of N-alkylated 2-ethylmorpholine.
Caption: General workflow for N-alkylation of this compound.
Protocol 1: N-Alkylation using an Alkyl Halide (e.g., Benzyl Bromide)
This protocol describes a robust method for direct alkylation, which is broadly applicable to various primary and activated secondary alkyl halides.[1]
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., ChemicalBook | Starting material.[11][12] |
| Benzyl Bromide | ≥98% | Standard Supplier | Alkylating agent (example). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Base. |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | Solvent. |
| Round-bottom flask | Appropriate size | Glassware Supplier | |
| Magnetic stirrer and stir bar | Lab Equipment Supplier | ||
| Reflux condenser | Glassware Supplier | ||
| TLC plates (Silica gel 60 F₂₅₄) | Standard Supplier | For reaction monitoring. |
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Solvent and Base: Add anhydrous acetonitrile (to make a ~0.2 M solution) followed by anhydrous potassium carbonate (2.0–2.5 eq.). Stir the resulting suspension vigorously for 10-15 minutes at room temperature. The base neutralizes the HCl salt and prepares the amine for reaction.
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1–1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain it for 4–12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10-30% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts (potassium carbonate and potassium bromide) through a pad of celite, washing the filter cake with a small amount of acetonitrile.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated 2-ethylmorpholine.[1][13]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][14]
Protocol 2: N-Alkylation via Reductive Amination (e.g., with Benzaldehyde)
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., ChemicalBook | Starting material.[11][12] |
| Benzaldehyde | ≥99% | Standard Supplier | Carbonyl compound (example). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Standard Supplier | Reducing agent. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Standard Supplier | Solvent. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | ≥99% | Standard Supplier | Non-nucleophilic organic base. |
| Round-bottom flask | Appropriate size | Glassware Supplier | |
| Magnetic stirrer and stir bar | Lab Equipment Supplier |
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the carbonyl compound (e.g., benzaldehyde, 1.1 eq.).
-
Addition of Solvent and Base: Add anhydrous dichloromethane (to make a ~0.2 M solution) followed by triethylamine or DIPEA (1.5–2.0 eq.). The base is required to neutralize the hydrochloride salt. Stir the mixture for 10 minutes at room temperature.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise to the reaction mixture at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 6–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][16]
Key Transformations and Characterization
The following diagram illustrates the chemical transformations described in the protocols.
Caption: N-alkylation of 2-ethylmorpholine to form an N-benzyl derivative.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic signals for the morpholine ring protons, the ethyl group, and the newly introduced benzyl group. Protons on carbons adjacent to the nitrogen (N-CH₂) will typically appear around δ 2.0-3.0 ppm, while those adjacent to the oxygen (O-CH₂) will be further downfield around δ 3.5-4.0 ppm.[14][16] The benzylic methylene (N-CH₂-Ph) protons will appear as a singlet around δ 3.5 ppm, and the aromatic protons will be in the δ 7.2-7.4 ppm region.
-
¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to all unique carbons should be present. Carbons adjacent to the nitrogen will typically appear around δ 50-60 ppm, while carbons adjacent to the oxygen will be around δ 65-75 ppm.[14]
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base to neutralize HCl and drive reaction. - Poor quality or inactive alkylating/reducing agent. - Insufficient reaction time or temperature. | - Use a stronger base (e.g., Cs₂CO₃) or increase stoichiometry (2.5-3.0 eq.).[17] - Verify the quality of reagents. - Increase reaction time and/or temperature (for Protocol 1). |
| Low Yield | - Volatility of the product during work-up. - Poor extraction efficiency. - Loss during chromatographic purification. | - Be cautious during solvent removal under reduced pressure. - Increase the number of extractions during work-up. - Optimize the column chromatography conditions (solvent system, silica loading). |
| Formation of Side Products | - (Protocol 1) Elimination reaction of the alkyl halide. - (Protocol 2) Reduction of the starting carbonyl. | - Use milder conditions (lower temperature). - Ensure the reducing agent is added after the amine and carbonyl have had time to form the iminium ion. Use a highly selective reagent like NaBH(OAc)₃.[10] |
Conclusion
The N-alkylation of this compound is a critical transformation for generating diverse chemical libraries for drug discovery. Both direct alkylation with alkyl halides and reductive amination are highly effective methods. The choice of protocol depends on the availability of starting materials, the desired functional group tolerance, and scalability. By understanding the underlying mechanisms and carefully controlling reaction parameters as detailed in this guide, researchers can reliably and efficiently synthesize a wide array of N-substituted 2-ethylmorpholine derivatives for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]
- 12. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Utility of 2-Ethylmorpholine Hydrochloride in Asymmetric Synthesis: An Application Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, chiral auxiliaries represent a foundational strategy for controlling stereochemical outcomes. This document explores the potential application of 2-ethylmorpholine hydrochloride as a chiral auxiliary in asymmetric synthesis. While the core principles of chiral auxiliary-mediated reactions are well-established, a comprehensive review of the scientific literature reveals a notable absence of specific applications or protocols utilizing 2-ethylmorpholine for this purpose. This application note, therefore, will first elucidate the theoretical framework of a successful chiral auxiliary. It will then provide a detailed analysis of the structural and chemical properties of 2-ethylmorpholine, offering scientifically grounded hypotheses for its apparent non-use as a chiral auxiliary. Finally, established alternatives and general protocols for common asymmetric transformations will be presented to provide researchers with actionable strategies.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. The fundamental workflow for utilizing a chiral auxiliary is a three-step process:
-
Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate.
-
Diastereoselective Transformation: The chiral center of the auxiliary influences the steric and electronic environment of the substrate, directing the approach of a reagent to one face of the molecule, thereby creating a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and recycling of the auxiliary.[1]
The efficacy of a chiral auxiliary is determined by several key factors:
-
High Diastereoselectivity: It must induce a high degree of stereochemical control in the desired transformation.
-
Ease of Attachment and Cleavage: The formation and breaking of the covalent bond between the auxiliary and the substrate should proceed in high yield and under mild conditions that do not compromise the stereochemical integrity of the product.
-
Recoverability: For cost-effectiveness, the auxiliary should be easily recoverable in its original chiral form.
-
Predictable Stereochemical Outcome: The stereochemical bias imparted by the auxiliary should be well-understood and predictable.
Analysis of this compound as a Potential Chiral Auxiliary
2-Ethylmorpholine possesses a stereocenter at the C2 position, a fundamental prerequisite for a chiral auxiliary. However, a thorough examination of its chemical properties suggests several reasons for its absence in the literature as a standard chiral auxiliary.
Structural and Conformational Considerations
The morpholine ring exists in a chair conformation. In 2-ethylmorpholine, the ethyl group can occupy either an axial or equatorial position. This conformational flexibility can be a significant drawback for a chiral auxiliary. For effective stereochemical control, a rigid conformational bias is preferred to create a well-defined steric environment. The relatively free rotation of the C-N and C-O bonds within the morpholine ring, coupled with the potential for ring flipping, may not provide the rigid steric blocking necessary for high diastereoselectivity in many reactions.
Attachment and Activation
Typically, a chiral auxiliary is attached to a substrate via an amide or ester linkage. For 2-ethylmorpholine, this would involve acylation of the secondary amine. The resulting N-acyl-2-ethylmorpholine would then be the active species in a diastereoselective transformation, such as an enolate alkylation or an aldol reaction.
Hypothetical Protocol for Acylation of 2-Ethylmorpholine:
-
Objective: To attach a prochiral acyl group to the nitrogen of 2-ethylmorpholine.
-
Reagents: Racemic or resolved 2-ethylmorpholine, an acyl chloride (e.g., propanoyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 2-ethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-2-ethylmorpholine by flash column chromatography.
-
Challenges in Diastereoselective Transformations
Even if the N-acyl derivative is successfully synthesized, achieving high diastereoselectivity in subsequent reactions presents challenges. For instance, in an enolate alkylation, the stereochemical outcome is determined by the conformation of the enolate and the direction of approach of the electrophile. The lack of a rigid, predictable conformation of the N-acyl-2-ethylmorpholine enolate would likely lead to poor diastereoselectivity.
Well-established chiral auxiliaries, such as Evans' oxazolidinones, provide a much more rigid and predictable framework for stereochemical control.[2]
Cleavage of the Auxiliary
The final step, cleavage of the auxiliary, would require breaking the amide bond. While standard methods for amide hydrolysis (acidic or basic) or reductive cleavage (e.g., with lithium aluminum hydride) exist, the conditions required might be harsh and could lead to racemization of the newly formed stereocenter in the product.
Established Chiral Auxiliaries and Their Applications
Given the limitations of 2-ethylmorpholine, researchers are advised to consider well-validated chiral auxiliaries for their asymmetric synthesis needs. The following table summarizes some of the most common chiral auxiliaries and their primary applications.
| Chiral Auxiliary | Common Applications | Typical Diastereoselectivity (d.e.) |
| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations | >95% |
| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | >90% |
| Myers' Pseudoephedrine Amides | Asymmetric alkylation of carboxylic acid derivatives | >95% |
| Oppolzer's Camphorsultam | Diels-Alder reactions, alkylations, aldol reactions | >90% |
General Protocols for Asymmetric Transformations Using Established Auxiliaries
The following are generalized protocols for common asymmetric reactions using well-established chiral auxiliaries. Researchers should consult specific literature for detailed procedures tailored to their substrates.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol outlines the general steps for a diastereoselective aldol reaction.
Protocol: Asymmetric Aldol Reaction
-
Acylation: Attach the desired acyl group to the nitrogen of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
-
Enolate Formation: Treat the N-acyloxazolidinone with a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) at low temperature (-78 °C) to form the corresponding Z-enolate.
-
Aldol Addition: Add the aldehyde electrophile to the enolate solution at -78 °C and allow the reaction to proceed.
-
Workup: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product.
-
Purification: Purify the aldol adduct by flash column chromatography.
-
Auxiliary Cleavage: Cleave the auxiliary using a suitable method, such as hydrolysis with lithium hydroxide and hydrogen peroxide, or reduction with lithium aluminum hydride, to yield the chiral β-hydroxy acid or alcohol, respectively.
Caption: Workflow for an Evans' Asymmetric Aldol Reaction.
Conclusion
While this compound possesses a chiral center, the existing body of scientific literature does not support its use as a chiral auxiliary in asymmetric synthesis. The lack of conformational rigidity and the potential for difficulties in achieving high diastereoselectivity and mild cleavage are likely contributing factors. Researchers seeking to perform asymmetric transformations are encouraged to utilize well-established and thoroughly documented chiral auxiliaries, for which reliable protocols and predictable outcomes are readily available. The principles and generalized protocols outlined in this document provide a starting point for the successful application of these powerful synthetic tools.
References
Application Notes and Protocols: Stereoselective Applications of 2-Ethylmorpholine Hydrochloride in Asymmetric Synthesis and Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs.[1][2][3] The introduction of stereocenters into the morpholine ring significantly impacts its pharmacological and pharmacokinetic properties. Consequently, the development of robust methods for the stereoselective synthesis of chiral morpholines and their application in asymmetric transformations is of paramount importance in drug discovery and development.[4][5]
This document provides detailed application notes and protocols on the potential stereoselective applications of 2-Ethylmorpholine hydrochloride, focusing on its role as a chiral resolving agent. While direct literature on this compound as a catalyst in asymmetric synthesis is sparse, its chiral nature presents opportunities for its use in stereoselective transformations, which will be discussed herein.
Introduction to 2-Ethylmorpholine and its Stereochemical Significance
2-Ethylmorpholine is a chiral cyclic ether and amine. The presence of a stereocenter at the C2 position gives rise to two enantiomers, (R)-2-Ethylmorpholine and (S)-2-Ethylmorpholine. The specific three-dimensional arrangement of the ethyl group can profoundly influence its interaction with other chiral molecules, a fundamental principle in stereoselective reactions.[6]
The hydrochloride salt of 2-Ethylmorpholine is often preferred in laboratory and pharmaceutical settings. The salt form typically enhances stability, crystallinity, and aqueous solubility, which are crucial properties for handling, formulation, and in some cases, for its application in specific reaction conditions.[7]
Application in Chiral Resolution: Separation of Racemic Acids
One of the most direct and valuable applications of a chiral amine like 2-Ethylmorpholine is as a chiral resolving agent.[8][9][10] Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[6][8] The process with 2-Ethylmorpholine would involve the formation of diastereomeric salts with a racemic carboxylic acid. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][9]
A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of 2-Ethylmorpholine, for instance, (R)-2-Ethylmorpholine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-2-Ethylmorpholine H]⁺[(R)-Acid]⁻ and [(R)-2-Ethylmorpholine H]⁺[(S)-Acid]⁻. Due to their different spatial arrangements, these diastereomers exhibit distinct solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer of the acid can then be recovered by treating the separated diastereomeric salt with a strong acid.
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of a racemic acid using a single enantiomer of 2-Ethylmorpholine.
This protocol provides a general methodology. The choice of solvent and crystallization conditions are critical and must be optimized for each specific racemic acid.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-2-Ethylmorpholine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Suitable solvent(s) for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
-
Deionized water
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Free Base:
-
Dissolve a known amount of (R)- or (S)-2-Ethylmorpholine hydrochloride in a minimal amount of deionized water.
-
Add an equimolar amount of NaOH solution to neutralize the hydrochloride and generate the free base.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the prepared chiral 2-Ethylmorpholine free base in the same solvent.
-
Slowly add the 2-Ethylmorpholine solution to the carboxylic acid solution with stirring.
-
Stir the resulting mixture at room temperature for a predetermined time to ensure complete salt formation.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt may begin to precipitate. If not, slowly add a less polar co-solvent or concentrate the solution to induce crystallization.
-
Allow the mixture to stand, possibly at a reduced temperature, to promote the growth of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be determined by techniques such as chiral HPLC or NMR spectroscopy after conversion back to the acid.
-
-
Recovery of the Enantiopure Acid:
-
Dissolve the collected diastereomeric salt in deionized water.
-
Acidify the solution with HCl to a pH of approximately 1-2.
-
The enantiopure carboxylic acid will precipitate if it is a solid or can be extracted with an organic solvent if it is a liquid.
-
Isolate the pure enantiomer of the acid.
-
Data Presentation:
| Parameter | Description |
| Racemic Acid | Name and structure of the acid to be resolved. |
| Chiral Resolving Agent | (R)- or (S)-2-Ethylmorpholine. |
| Solvent System | The solvent or mixture of solvents used for crystallization. |
| Crystallization Temp. | The temperature at which crystallization is performed. |
| Yield of Diastereomer | The percentage yield of the less soluble diastereomeric salt. |
| Enantiomeric Excess (ee) | The enantiomeric purity of the resolved acid, determined by a suitable analytical method. |
Potential Applications in Asymmetric Catalysis
While not extensively documented, chiral amines like 2-Ethylmorpholine could potentially be employed in asymmetric catalysis.
Chiral amines can function as catalysts in base-catalyzed stereoselective reactions. For instance, they can be used in asymmetric aldol reactions, Michael additions, or deprotonation reactions to generate chiral enolates.
Additionally, the nitrogen and oxygen atoms in the morpholine ring can act as coordinating sites for metal centers. A chiral morpholine derivative could serve as a chiral ligand in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or transfer hydrogenation.[11][12][13] The stereochemistry of the 2-ethyl group would create a chiral environment around the metal, influencing the stereochemical outcome of the reaction.
Hypothetical Catalytic Cycle
Caption: A hypothetical catalytic cycle for a metal-catalyzed asymmetric transformation using a chiral 2-Ethylmorpholine ligand.
Conclusion
This compound is a valuable chiral building block. Its most immediate and well-established application in stereoselective chemistry is as a chiral resolving agent for the separation of racemic acids, a critical process in drug development.[6][9] While its role as a direct catalyst in asymmetric synthesis is an area that warrants further exploration, the fundamental principles of asymmetric catalysis suggest its potential as a chiral base or ligand. The protocols and concepts outlined in this document provide a framework for researchers to utilize and further investigate the stereoselective applications of 2-Ethylmorpholine and its derivatives.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1221722-35-5 | Benchchem [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethylmorpholine Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-ethylmorpholine hydrochloride in multicomponent reactions (MCRs), with a specific focus on its role as a secondary amine component in the Mannich reaction. While direct catalysis by this compound in complex MCRs like the Ugi or Passerini reactions is not extensively documented, its utility as a key building block in the formation of β-amino carbonyl compounds is a logical and valuable application. These structures are significant scaffolds in medicinal chemistry and drug development. This document will detail the mechanistic rationale, provide a step-by-step experimental protocol, and discuss the significance of this application for the synthesis of complex molecules.
Introduction: The Strategic Value of 2-Ethylmorpholine in Multicomponent Synthesis
Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] The efficiency and atom economy of MCRs make them highly attractive in drug discovery and process development.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[2] The introduction of an ethyl group at the 2-position of the morpholine ring offers a vector for further structural diversification and can influence the stereochemical outcome of reactions.
While 2-ethylmorpholine itself is a secondary amine, its hydrochloride salt is often a more stable and readily available starting material. In the context of MCRs that require a free amine, the hydrochloride salt can be neutralized in situ or used directly in acid-catalyzed reactions. This guide will focus on a plausible and highly useful application of this compound in the Mannich reaction, a classic three-component reaction that forms a β-amino carbonyl compound, also known as a Mannich base.[3]
Mechanistic Rationale: 2-Ethylmorpholine in the Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (often a ketone or aldehyde), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine.[4] 2-Ethylmorpholine, as a secondary amine, is an ideal candidate for this transformation. The hydrochloride salt is typically used in reactions that are carried out under acidic conditions.[2]
The reaction proceeds through two key stages:
-
Formation of the Eschenmoser-like salt (Iminium Ion): The secondary amine, 2-ethylmorpholine (after in situ neutralization of the hydrochloride), reacts with an aldehyde (e.g., formaldehyde) to form a highly electrophilic iminium ion.[3] This is the rate-determining step and the formation of this intermediate is crucial for the success of the reaction.
-
Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step leads to the final β-amino carbonyl product.[3]
Caption: Figure 1: Mechanism of the Mannich Reaction with 2-Ethylmorpholine.
Application Note: Synthesis of a Novel β-Amino Ketone using this compound
This application note details the synthesis of a novel β-amino ketone via a one-pot, three-component Mannich reaction. This protocol highlights the utility of this compound as a robust secondary amine source for the construction of a key synthetic intermediate.
Objective: To synthesize 1-phenyl-3-(2-ethylmorpholino)propan-1-one, a potential building block for more complex pharmaceutical agents, using a Mannich reaction.
Reaction Scheme:
Caption: Figure 2: Mannich reaction for the synthesis of a β-amino ketone.
Materials and Methods:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Acetophenone | 120.15 | 1.20 g | 10 |
| Paraformaldehyde | (30.03)n | 0.33 g | 11 |
| This compound | 151.64 | 1.52 g | 10 |
| Ethanol | 46.07 | 20 mL | - |
| Hydrochloric acid (conc.) | 36.46 | 0.1 mL | - |
Table 1: Reagents for the Synthesis of 1-Phenyl-3-(2-ethylmorpholino)propan-1-one
Detailed Experimental Protocol
I. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), paraformaldehyde (0.33 g, 11 mmol), and this compound (1.52 g, 10 mmol).
-
Add ethanol (20 mL) to the flask, followed by the addition of concentrated hydrochloric acid (0.1 mL) with gentle swirling. The hydrochloric acid acts as a catalyst for the reaction.[2]
II. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
III. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Basify the aqueous layer to a pH of 9-10 with a 2M sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-phenyl-3-(2-ethylmorpholino)propan-1-one.
IV. Characterization:
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Trustworthiness and Self-Validation
The protocol described is based on well-established principles of the Mannich reaction.[3][4] The use of a secondary amine hydrochloride is a standard practice in this reaction.[2] The success of the reaction can be validated at several stages:
-
TLC Monitoring: The formation of a new, more polar spot corresponding to the product and the disappearance of the starting materials will indicate the progress of the reaction.
-
pH Change during Work-up: The successful formation of the basic Mannich product will be evident during the basification step of the work-up.
-
Spectroscopic Analysis: The final confirmation of the product's identity and purity will be achieved through NMR and mass spectrometry, which will show the characteristic signals for the incorporated 2-ethylmorpholine and acetophenone fragments.
Conclusion and Future Perspectives
This guide demonstrates a practical and scientifically sound application of this compound in multicomponent reactions, specifically the Mannich reaction. The resulting β-amino carbonyl compounds are valuable intermediates for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[3] The presence of the 2-ethylmorpholine moiety can be leveraged to fine-tune the physicochemical properties of the final products. Further exploration of this compound in other MCRs, potentially as a base or a nucleophilic component, could unveil new avenues for the synthesis of novel and complex chemical entities.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Ethylmorpholine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Morpholine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates.[1][2][3] The inclusion of a morpholine moiety can enhance the potency, modulate pharmacokinetic properties, and improve the overall drug-like characteristics of a molecule.[2] Among these, 2-substituted morpholines, such as 2-Ethylmorpholine, represent a critical class of intermediates for synthesizing complex molecules with significant biological activity.[2][4]
This document provides a detailed guide for the scale-up synthesis of 2-Ethylmorpholine hydrochloride and its derivatives. Moving from bench-scale synthesis to pilot or industrial-scale production introduces a unique set of challenges, including reaction kinetics, heat transfer, mass transport, and safety at scale. These application notes are designed to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring a robust, safe, and reproducible manufacturing process.
I. Foundational Principles: Synthesis Strategy and Mechanistic Considerations
The industrial synthesis of the morpholine ring has traditionally relied on methods like the dehydration of diethanolamine (DEA) with a strong acid (e.g., sulfuric acid) or the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[5][6] While effective, these methods often require harsh conditions and can generate significant waste.[6]
For the synthesis of substituted morpholines, such as 2-Ethylmorpholine, a common and scalable approach involves the cyclization of an appropriate amino alcohol precursor. This strategy offers greater control over the final substitution pattern.
Proposed Synthetic Pathway for this compound
A viable and scalable synthesis of this compound can be conceptualized in two main stages: the formation of the 2-Ethylmorpholine free base followed by its conversion to the hydrochloride salt.
Diagram 1: General Synthetic Workflow
Caption: High-level overview of the two-stage synthesis process.
II. Safety at Scale: A Paramount Consideration
Morpholine and its derivatives, as well as many of the reagents used in their synthesis, present significant health and safety risks.[7][8][9][10][11] A thorough understanding and mitigation of these hazards are critical for a safe scale-up operation.
Key Hazards:
-
Flammability: Morpholine is a flammable liquid and vapor.[7][8] All scale-up activities must be conducted in well-ventilated areas, away from ignition sources.[8][9][10][11] Electrical equipment should be explosion-proof, and measures to prevent static discharge, such as grounding and bonding of containers, are mandatory.[7][8][9][10]
-
Corrosivity: Morpholine is corrosive and can cause severe skin burns and eye damage.[7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and face shields, must be worn at all times.[8][10]
-
Toxicity: Morpholine is toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[8][10] Operations should be carried out in a chemical fume hood or with adequate local exhaust ventilation to minimize exposure to vapors.[8][9][10]
-
Reactivity: The reaction of starting materials can be exothermic. Careful control of reagent addition rates and reaction temperature is crucial to prevent runaway reactions.
| Hazard Class | Mitigation Strategy |
| Flammable Liquid | Use in a well-ventilated area, away from ignition sources. Employ explosion-proof equipment and grounding.[7][8][9][10] |
| Acute Toxicity | Handle in a chemical fume hood or with local exhaust ventilation.[8][9][10] |
| Skin Corrosion/Irritation | Wear appropriate PPE, including gloves, lab coat, and eye/face protection.[8][10] |
| Serious Eye Damage | Wear chemical safety goggles and/or a face shield.[8][10] |
III. Detailed Protocol: Scale-up Synthesis of this compound
This protocol is designed for a target scale of 100-500g of the final product. All operations should be conducted by trained personnel in a facility equipped for handling hazardous materials.
Part A: Synthesis of 2-Ethylmorpholine (Free Base)
Materials and Equipment:
-
1-Amino-2-butanol
-
1,2-Dichloroethane
-
Sodium Carbonate (anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Multi-neck round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Addition funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, condenser, and addition funnel in a chemical fume hood. Ensure all glassware is dry.
-
Charge Reagents: To the flask, add 1-Amino-2-butanol and a suitable solvent like toluene or xylene. Begin stirring.
-
Base Addition: In a separate vessel, prepare a slurry of sodium carbonate in the same solvent. Slowly add this slurry to the reaction mixture.
-
Addition of Dichloroethane: Slowly add 1,2-dichloroethane to the reaction mixture via the addition funnel over a period of 1-2 hours. The reaction is exothermic, so maintain the temperature below 40°C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2-Ethylmorpholine by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 2-Ethylmorpholine.
Part B: Formation of this compound
Materials and Equipment:
-
2-Ethylmorpholine (from Part A)
-
Isopropanol (anhydrous)
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Reaction vessel with stirring
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the purified 2-Ethylmorpholine in anhydrous isopropanol in the reaction vessel. Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol to the stirred solution. Monitor the pH to ensure it reaches approximately 2-3. A white precipitate of this compound will form.
-
Crystallization: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold anhydrous isopropanol to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing and resolving low product yield.
IV. Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is crucial. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment. | Spectra consistent with the structure of this compound. Absence of significant impurity peaks. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the free base (2-Ethylmorpholine). |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak with a purity of >98%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Characteristic peaks for N-H, C-H, C-O, and C-N bonds. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental values for C, H, N, and O should be within ±0.4% of the theoretical values. |
V. Conclusion
The successful scale-up synthesis of this compound derivatives requires a multi-faceted approach that integrates a deep understanding of the reaction chemistry, rigorous safety protocols, and robust analytical quality control. The protocols and guidelines presented here provide a comprehensive framework for researchers and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production. By adhering to these principles, it is possible to achieve a safe, efficient, and reproducible manufacturing process for this important class of chemical intermediates.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. echemi.com [echemi.com]
The Versatility of 2-Ethylmorpholine Hydrochloride: A Gateway to Bioactive Molecules
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved and experimental drugs.[1] Its advantageous physicochemical, biological, and metabolic properties, coupled with straightforward synthetic accessibility, make it a "privileged structure" in drug design.[1][2] The morpholine ring can enhance a molecule's potency, confer selectivity for a wide range of biological targets, and improve pharmacokinetic profiles.[1][2] This guide focuses on a particularly useful derivative, 2-ethylmorpholine hydrochloride, and its application as a versatile precursor for the synthesis of novel bioactive molecules. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the pharmacological significance of the resulting compounds.
Core Properties of this compound
This compound is the salt form of 2-ethylmorpholine, a secondary amine. The hydrochloride salt enhances its stability and water solubility, making it an easy-to-handle crystalline solid. The key to its utility lies in the secondary amine functionality, which serves as a nucleophilic handle for a variety of chemical transformations, primarily N-alkylation and related reactions. The ethyl group at the 2-position can also influence the stereochemistry and conformational flexibility of the final bioactive molecule, potentially impacting its interaction with biological targets.
Synthetic Pathways to Bioactive Derivatives
The secondary amine of 2-ethylmorpholine is a nucleophilic center that readily participates in several key reactions to build more complex and pharmacologically active molecules. The following sections provide detailed protocols for two of the most common and versatile transformations: N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Application Note 1: Synthesis of N-Alkylated 2-Ethylmorpholine Derivatives as Potential Anticancer Agents
Scientific Rationale:
N-alkylation is a fundamental reaction in medicinal chemistry for introducing diverse substituents onto a nitrogen atom.[3] This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the steric and electronic properties of the molecule.[4] In the context of anticancer drug discovery, the introduction of aromatic or heteroaromatic moieties via N-alkylation can lead to compounds that interact with key biological targets such as kinases or receptors involved in cell proliferation and survival.[4]
The choice of a weak inorganic base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the morpholine nitrogen (or the ammonium salt in situ), rendering it nucleophilic, but mild enough to avoid side reactions that could occur with stronger bases.[5] Acetonitrile is a common solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile or electrophile.[4] Refluxing the reaction provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Synthesis of 4-Benzyl-2-ethylmorpholine
This protocol details the N-benzylation of this compound, a foundational step for creating a library of N-arylmethyl derivatives.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile (10 mL per mmol of the starting amine).
-
Add anhydrous potassium carbonate (2.5 eq.). The excess base is to both neutralize the hydrochloride salt and facilitate the deprotonation of the resulting free amine.
-
To the stirred suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-benzyl-2-ethylmorpholine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |
| 4-Benzyl-2-ethylmorpholine | C₁₃H₁₉NO | 205.30 | 85-95 | Colorless oil | ¹H NMR, ¹³C NMR, MS data would be presented here. |
Experimental Workflow:
Caption: N-Alkylation Experimental Workflow.
Application Note 2: Synthesis of N-Substituted 2-Ethylmorpholines via Reductive Amination for CNS-Active Compound Development
Scientific Rationale:
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[6] It proceeds via the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.[6] This one-pot procedure is highly efficient and avoids the handling of potentially unstable imine intermediates. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde or ketone, thus minimizing side reactions such as the reduction of the carbonyl compound to an alcohol.[7]
This synthetic route is particularly relevant for the development of Central Nervous System (CNS) active compounds. The morpholine moiety is known to improve the pharmacokinetic properties and brain permeability of drug candidates.[8] By coupling 2-ethylmorpholine with various aldehydes, a diverse library of compounds can be synthesized for screening against CNS targets like dopamine receptors.[9]
Experimental Protocol: Synthesis of 2-Ethyl-4-(2-phenoxyethyl)morpholine
This protocol describes the synthesis of a 2-ethylmorpholine derivative with a phenoxyethyl substituent, a common motif in pharmacologically active molecules.
Materials:
-
This compound
-
2-Phenoxyacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (20 mL per mmol of the starting amine).
-
Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.
-
Add 2-phenoxyacetaldehyde (1.0 eq.) to the solution.
-
Stir the mixture for 20 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-ethyl-4-(2-phenoxyethyl)morpholine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Bioactivity Data (Example) |
| 2-Ethyl-4-(2-phenoxyethyl)morpholine | C₁₄H₂₁NO₂ | 235.32 | 80-90 | Pale yellow oil | IC₅₀ values for specific receptor binding or enzyme inhibition would be presented here. |
Logical Relationship Diagram:
Caption: Reductive Amination Logical Flow.
Pharmacological Significance and Future Directions
The derivatives synthesized from this compound have shown promise in a variety of therapeutic areas. For instance, morpholine-substituted quinazolines have demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma), with some compounds exhibiting greater potency than the standard drug colchicine.[4][10] Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis.[4]
Furthermore, the morpholine scaffold is integral to the development of CNS-active agents, including selective dopamine receptor antagonists.[9] The ability to fine-tune the structure through the synthetic routes described above allows for the optimization of receptor affinity and selectivity.
The protocols and insights provided in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this compound. Future work could focus on the synthesis of libraries of derivatives for high-throughput screening, the development of more complex molecules with multiple pharmacophores, and in-depth mechanistic studies to elucidate the biological targets of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 4-Morpholinoaniline [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Ethylmorpholine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Ethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot issues and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format to help you quickly identify and resolve experimental hurdles.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of 2-Ethylmorpholine, or it has failed completely. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Let's break down the possibilities for the two main synthetic pathways.
Scenario A: If using Reductive Amination (Morpholine + Acetaldehyde)
-
Potential Cause 1: Inefficient Imine/Iminium Ion Formation. The first step of reductive amination is the formation of an iminium ion intermediate from morpholine and acetaldehyde. This is a reversible equilibrium reaction. The presence of excess water can inhibit this step.
-
Solution: While the reaction can often tolerate some water, ensure you are using appropriately dry solvents. If you suspect water is an issue, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the reaction setup allows. Performing the reaction in a non-protic solvent can also favor imine formation.
-
-
Potential Cause 2: Incorrect Choice or Potency of Reducing Agent. The choice of reducing agent is critical. A reagent that is too strong (e.g., NaBH₄ in some conditions) can reduce the starting aldehyde before it has a chance to form the imine. A reagent that is too weak or has degraded will result in an incomplete reduction of the imine.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often the reagents of choice. They are mild enough to not significantly reduce the aldehyde but are highly effective at reducing the iminium ion[1]. NaBH₃CN is particularly effective because it selectively reduces imines in the presence of aldehydes[1]. Always use a freshly opened or properly stored bottle of the reducing agent. If you must use NaBH₄, it is best to allow the imine to form first for an hour or two before adding the borohydride in portions[2][3].
-
-
Potential Cause 3: Incorrect pH. The formation of the iminium ion is typically acid-catalyzed. However, if the medium is too acidic, the starting morpholine will be fully protonated and become non-nucleophilic. If it's too basic, the acid catalysis will be ineffective.
-
Solution: The optimal pH for reductive amination is generally between 4 and 6. A common practice is to add a catalytic amount of acetic acid (AcOH) to the reaction mixture[2]. This ensures the reaction medium is sufficiently acidic to promote iminium formation without deactivating the amine nucleophile.
-
Scenario B: If using Direct N-Alkylation (Morpholine + Ethylating Agent)
-
Potential Cause 1: Poor Leaving Group on the Ethylating Agent. The rate of an Sₙ2 reaction, like N-alkylation, is highly dependent on the quality of the leaving group.
-
Solution: The reactivity order for ethylating agents is generally Ethyl iodide > Ethyl bromide > Ethyl chloride. Diethyl sulfate is also a very potent ethylating agent but is highly toxic and should be handled with extreme care[4][5][6]. If you are using ethyl chloride, consider switching to ethyl bromide or iodide for a faster reaction and potentially higher conversion.
-
-
Potential Cause 2: Over-alkylation (Quaternization). The desired product, 2-Ethylmorpholine, is a tertiary amine, which can be further alkylated by the ethylating agent to form a quaternary ammonium salt. This is a common side reaction that consumes both the product and the alkylating agent.
-
Solution: Use morpholine in slight excess relative to the ethylating agent. This ensures the ethylating agent is more likely to react with the more abundant primary starting amine rather than the tertiary amine product. Adding the ethylating agent slowly (dropwise) to the reaction mixture can also help maintain a low instantaneous concentration, minimizing the rate of the second alkylation.
-
-
Potential Cause 3: Ineffective Base. A base is required to neutralize the acidic byproduct (e.g., HBr, HI) generated during the reaction. If the base is too weak or insufficient, the reaction mixture will become acidic, protonating the starting morpholine and stopping the reaction.
-
Solution: Use at least one full equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA). Ensure the base is dry and of good quality.
-
Problem 2: Significant Impurities in the Final Product
Question: My final product is impure. I'm seeing unreacted starting materials and/or unknown side products in my NMR/GC-MS analysis. What's going wrong?
Answer: Impurity profiles can provide valuable clues about what needs to be optimized in your reaction or workup procedure.
-
Potential Cause 1: Unreacted Starting Materials. This is a clear indication of an incomplete reaction.
-
Solution: Refer to the solutions for "Low or No Product Yield" above. Additionally, consider increasing the reaction time or temperature. Reaction monitoring is key here. Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ FT-IR to track the disappearance of starting materials before stopping the reaction[7].
-
-
Potential Cause 2: N,N-diethylmorpholinium Salt (Over-alkylation). As discussed previously, this is a common byproduct in direct alkylation methods.
-
Solution: Besides the preventative measures (using excess morpholine, slow addition of alkylating agent), this quaternary salt is highly polar and water-soluble. During an aqueous workup, it will preferentially partition into the aqueous layer, allowing for separation from the less polar 2-Ethylmorpholine product before the final hydrochloride salt formation.
-
-
Potential Cause 3: Ring-Opening of Morpholine. At very high temperatures (e.g., >220°C) or with certain catalysts, the morpholine ring can open, leading to complex side products[8][9].
-
Solution: Maintain careful temperature control. Most N-alkylation and reductive amination reactions for this synthesis proceed well at moderate temperatures (room temperature to ~80°C). Avoid excessive heating unless a specific high-temperature protocol is being followed with a validated catalyst system[8].
-
Problem 3: Difficulty in Isolating this compound
Question: After adding HCl to precipitate the hydrochloride salt, I'm getting an oil, or the product won't crystallize. How can I achieve a solid product?
Answer: The final salt formation and purification step is critical for obtaining a stable, easy-to-handle final product.
-
Potential Cause 1: Presence of Water. this compound is hygroscopic and has significant solubility in water. If your crude 2-Ethylmorpholine free base contains residual water from the workup, adding HCl may result in a concentrated aqueous solution or an oil rather than a precipitate.
-
Solution: Ensure the organic extract containing the free base is thoroughly dried before salt formation. Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and completely remove the solvent under reduced pressure.
-
-
Potential Cause 2: Incorrect Solvent for Precipitation. The choice of solvent is crucial for successful crystallization. The hydrochloride salt should be insoluble in the chosen solvent.
-
Solution: Diethyl ether or isopropyl alcohol are commonly used for this purpose. After removing the reaction solvent, re-dissolve the crude free base in a minimal amount of a solvent like isopropanol, then slowly add a solution of HCl in diethyl ether or isopropanol. The product should precipitate. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or cool the mixture in an ice bath.
-
-
Potential Cause 3: Impurities Inhibiting Crystallization. The presence of other soluble compounds can interfere with the formation of a crystal lattice.
-
Solution: If the product oils out and will not crystallize, it may need further purification before salt formation. Consider purifying the crude free base by distillation. Once a pure free base is obtained, attempt the salt formation again.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Ethylmorpholine? The two most common and reliable laboratory-scale methods are:
-
Reductive Amination: This is a two-step, one-pot reaction involving the condensation of morpholine with acetaldehyde to form an iminium ion, which is then immediately reduced in situ to 2-Ethylmorpholine. This method is often preferred for its high selectivity and mild reaction conditions[1].
-
Direct N-Alkylation: This is a classic Sₙ2 reaction where morpholine acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base[10].
Q2: How do I choose between reductive amination and direct N-alkylation? The choice depends on available reagents, scale, and desired purity profile.
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Morpholine, Acetaldehyde | Morpholine, Ethyl Halide/Sulfate |
| Byproducts | Minimal, mainly water | Over-alkylation products, inorganic salts |
| Conditions | Mild (often RT to 50°C), pH sensitive | Can require heating, less pH sensitive |
| Selectivity | Generally very high for mono-alkylation | Risk of over-alkylation to quaternary salt |
| Overall Recommendation | Often preferred for higher selectivity and cleaner reaction profiles. | A viable, straightforward alternative if aldehydes are problematic. |
Q3: What are the most critical parameters to control for maximizing yield? Regardless of the method, the most critical parameters are:
-
Stoichiometry: Carefully control the molar ratios of your reactants. For N-alkylation, use a slight excess of morpholine. For reductive amination, using a slight excess of the aldehyde and reducing agent is common to drive the reaction to completion[2].
-
Temperature: Avoid excessive heat to prevent side reactions like ring-opening[9]. Monitor and control the temperature, especially during exothermic steps like adding the reducing agent or acid.
-
Purity of Reagents: Use high-purity, dry starting materials and solvents. Water can be particularly detrimental to the imine-forming step of reductive amination and can complicate the final salt precipitation.
Q4: How can I effectively monitor the reaction progress? Regularly monitoring your reaction is crucial to determine the endpoint and avoid the formation of degradation products.
-
Thin Layer Chromatography (TLC): A quick and easy method. Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine). The disappearance of the morpholine spot and the appearance of a new, less polar product spot indicates progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of starting materials and the formation of products and byproducts[11].
-
In-situ Spectroscopy (FT-IR/NMR): For larger-scale or process development work, in-situ monitoring can provide real-time kinetic data without sampling[7].
Q5: What is the best practice for forming and purifying the final hydrochloride salt? The key is to work with a pure, dry free base in an appropriate solvent.
-
Purify the Free Base: After the initial reaction workup, purify the crude 2-Ethylmorpholine (a liquid free base) by vacuum distillation if necessary.
-
Ensure Anhydrous Conditions: Thoroughly dry the purified free base and the solvent you will use for precipitation.
-
Precipitation: Dissolve the free base in a minimal amount of a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, tert-butyl methyl ether).
-
Add HCl: Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., HCl in diethyl ether or 2-propanol) with stirring.
-
Isolate: The white solid of this compound should precipitate. Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum. The purity can be confirmed by analytical techniques like NMR, HPLC, and melting point analysis[12][13].
Visualizations & Protocols
Diagrams
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reaction Monitoring | Bruker [bruker.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. CN107383032B - Purification and preparation method of morphine base, morphine hydrochloride and heroin hydrochloride standard substances for forensic drug detection - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Ethylmorpholine Hydrochloride Derivatives
Welcome to the Technical Support Center for the synthesis of 2-Ethylmorpholine Hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Ethylmorpholine, and what are their inherent impurity profiles?
There are several established methods for the synthesis of the morpholine scaffold, with the subsequent introduction of the 2-ethyl substituent. The choice of route significantly influences the potential side product profile.
-
Route A: Cyclization of N-(2-hydroxypropyl)diethanolamine. This is a common laboratory and industrial method. The cyclization is typically acid-catalyzed.
-
Route B: Reductive Amination of an appropriate precursor. This can involve the reaction of a pre-formed morpholine ring with an ethylating agent or the reductive amination of a linear amino alcohol.
-
Route C: Alkylation of a pre-formed 2-substituted morpholine. This is less common for the synthesis of 2-ethylmorpholine itself but is relevant for more complex derivatives.
The purity of the final product is highly dependent on the quality of the starting materials and precise control of reaction conditions. Impurities in the initial morpholine or its precursors can carry through the synthesis.[1]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you might encounter during the synthesis of this compound derivatives.
Issue 1: Presence of N-Ethylmorpholine as a significant impurity.
Q: My final product is contaminated with N-Ethylmorpholine. What is the likely cause, and how can I prevent it?
A: The presence of N-Ethylmorpholine is a common issue, often arising from the rearrangement or cleavage of the 2-ethylmorpholine ring under certain conditions, especially at elevated temperatures. It can also be a byproduct of certain N-alkylation reactions if the reaction conditions are not optimized.[2]
Causality:
-
Thermal Decomposition: At high temperatures, particularly during distillation, 2-ethylmorpholine can undergo ring-opening and subsequent re-cyclization or degradation to form the more stable N-ethylmorpholine.
-
Catalyst-Mediated Isomerization: Certain catalysts used in the synthesis may promote isomerization.
Mitigation Strategies:
-
Temperature Control: Carefully control the temperature during the reaction and purification steps. Avoid excessive heat and prolonged reaction times.
-
Purification Method: Utilize fractional distillation under reduced pressure to separate 2-Ethylmorpholine (b.p. 155-157 °C) from N-Ethylmorpholine (b.p. 138-139 °C).
-
Catalyst Selection: If using a catalytic process, screen for catalysts that do not promote isomerization.
Issue 2: Observation of Piperazine and its derivatives.
Q: I am detecting piperazine and N-(2-hydroxyethyl)piperazine in my reaction mixture. Why is this happening?
A: The formation of piperazine and its derivatives is a known side reaction in the synthesis of morpholines, particularly when starting from diethanolamine or its derivatives.[3][4]
Causality:
-
Competing Cyclization Pathways: During the acid-catalyzed dehydration of diethanolamine derivatives, there can be competing intramolecular cyclization pathways that lead to the formation of a piperazine ring instead of a morpholine ring. This is especially prevalent if ammonia is present or generated in situ.
-
Reductive Amination Side Reactions: In reductive amination processes starting from monoethanolamine, side reactions can lead to the formation of aminoethylethanolamine (AEEA), which can then cyclize to piperazine.[3][5]
Mitigation Strategies:
-
Stoichiometry Control: Maintain a strict stoichiometry of reactants to favor the formation of the morpholine ring.
-
Reaction Conditions: Optimize the reaction temperature and catalyst to selectively promote morpholine ring formation.
-
Starting Material Purity: Ensure the purity of the diethanolamine or other starting materials to avoid pre-existing impurities that could lead to piperazine formation.
Issue 3: Formation of Over-Alkylated and Polymeric Byproducts.
Q: My product contains high molecular weight impurities. What are these, and how can I minimize their formation?
A: Over-alkylation and polymerization can occur, leading to a complex mixture of byproducts. This is a common issue in alkylation reactions.
Causality:
-
Multiple Reactive Sites: The starting materials or the product itself may have multiple sites for alkylation, leading to the addition of more than one ethyl group.
-
Reaction Conditions: High concentrations of the alkylating agent or prolonged reaction times can favor these side reactions.
Mitigation Strategies:
-
Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and in a controlled manner to the reaction mixture.
-
Use of a Protecting Group: In some cases, a protecting group strategy may be necessary to block other reactive sites.
-
Optimization of Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired product is formed to prevent further reactions.
Analytical Protocols
Accurate identification and quantification of side products are crucial for process optimization and quality control.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-500
Sample Preparation:
-
Dissolve 10 mg of the this compound derivative in 1 mL of methanol.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the analysis of non-volatile impurities and the accurate determination of product purity.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve 1 mg of the this compound derivative in 1 mL of the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
Data Summary
The following table summarizes the common side products, their likely causes, and recommended analytical techniques for their detection.
| Side Product | Potential Cause(s) | Recommended Analytical Technique(s) |
| N-Ethylmorpholine | Thermal degradation, Isomerization | GC-MS |
| Piperazine | Competing cyclization pathways | GC-MS, HPLC |
| N-(2-hydroxyethyl)piperazine | Incomplete cyclization, Reductive amination side reactions | HPLC |
| Di-ethylated products | Over-alkylation | GC-MS, HPLC |
| Polymeric materials | Uncontrolled polymerization | Size Exclusion Chromatography (SEC), HPLC |
| Unreacted Starting Materials | Incomplete reaction | GC-MS, HPLC |
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and a common side reaction pathway.
Caption: Desired synthetic pathway to 2-Ethylmorpholine.
Caption: Competing pathway leading to Piperazine side products.
Troubleshooting Workflow
This logical workflow can guide your troubleshooting process when encountering impurities.
Caption: A systematic workflow for troubleshooting impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1221722-35-5 | Benchchem [benchchem.com]
- 3. Reductive amination processes for the selective production of aminoethylethanolamine - Patent 0737669 [data.epo.org]
- 4. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Technical Support Center: Purification of 2-Ethylmorpholine Hydrochloride
A Guide for Researchers and Development Professionals
Welcome to the technical support center for 2-Ethylmorpholine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for the purification of this important chemical intermediate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your product.
Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis and purification of this compound.
Q1: My this compound product is an oil or a sticky solid, not a crystalline powder. What went wrong?
This is a classic problem when preparing amine hydrochloride salts, often referred to as "oiling out." It typically indicates that the product's melting point is below the current temperature or that impurities are depressing the melting point and interfering with crystal lattice formation.[1]
-
Causality - Excess Water: The most common culprit is the presence of water, especially if you used aqueous HCl for the salt formation.[1] Water can form a solvated complex with the salt, preventing crystallization.
-
Causality - Unreacted Free Base: Residual, unreacted 2-Ethylmorpholine (which is a liquid/oil) can act as a solvent for the salt, leading to an oily mixture.
-
Troubleshooting Steps:
-
Trituration: Try adding a non-polar "anti-solvent" in which the hydrochloride salt is insoluble, such as cold diethyl ether or ethyl acetate.[2][3] Vigorously stir or sonicate the mixture. This can often induce precipitation of the salt as a solid by washing away oil-soluble impurities and providing a medium for crystallization.
-
Solvent Removal: Place the oily product under a high vacuum for an extended period to remove any residual solvent or water.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a polar solvent like isopropanol and then add an excess of an anti-solvent (e.g., diethyl ether) to force precipitation.[1][3]
-
Q2: After precipitation and filtration, the purity of my this compound is still low (e.g., <98%). What are the likely impurities and how do I remove them?
Low purity after initial isolation suggests the presence of co-precipitated materials or impurities trapped within the crystal lattice.
-
Likely Impurities:
-
Organic Impurities: Unreacted starting materials from the synthesis of the free base (e.g., diethanolamine, chloro-compounds) or the free base itself.[4][5]
-
Inorganic Impurities: Excess HCl or other salts formed during the synthesis.
-
Solvent-Related Impurities: Residual solvents from the reaction or precipitation steps.
-
-
Purification Strategy - Recrystallization: The most robust method to improve purity is recrystallization. This process relies on the principle of differential solubility: the desired compound and the impurities have different solubility profiles in a given solvent system at different temperatures. A well-executed recrystallization can dramatically increase product purity.
Q3: How do I choose the right solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Conversely, the impurities should either be insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).
As an ionic salt, this compound is generally soluble in polar solvents.[2][6]
| Solvent | Boiling Point (°C) | Polarity | Suitability for 2-Ethylmorpholine HCl | Rationale & Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Excellent | Often the first choice. Good solubility when hot, lower solubility when cold. Less hygroscopic than ethanol. |
| Ethanol | 78.4 | Polar Protic | Good | Similar to IPA. Absolute ethanol is preferred to minimize water content. Salts can be quite soluble, so recovery might be lower.[3] |
| Methanol | 64.7 | Polar Protic | Use with Caution | Tends to be too good a solvent, even when cold, leading to poor recovery. Its low boiling point can be a safety hazard. |
| Water | 100 | Highly Polar Protic | Poor for Recrystallization | Generally dissolves the salt too well at all temperatures, making recovery difficult.[6] Can be used in a solvent/anti-solvent system. |
| Acetone | 56 | Polar Aprotic | Good as Anti-Solvent | The salt is typically insoluble in acetone. Can be added to a solution of the salt in alcohol to induce precipitation.[1][3] |
| Diethyl Ether | 34.6 | Non-Polar | Excellent as Anti-Solvent | The salt is highly insoluble in ether. Used to precipitate the salt from an alcohol solution and for washing the final product.[1][2] |
| Ethyl Acetate | 77.1 | Moderately Polar | Good as Anti-Solvent/Wash | Less volatile than ether. Effective for washing away organic, less polar impurities from the solid salt.[3] |
Q4: Can I use column chromatography to purify this compound?
While possible, it is generally not the preferred method for highly polar, water-soluble salts like this. The salt can interact strongly with silica gel, leading to poor recovery and broad peaks. If you must use chromatography, consider reverse-phase silica (C18) with a mobile phase containing a buffer (e.g., water/acetonitrile with 0.1% TFA or formic acid) to ensure the compound remains protonated and elutes properly. However, recrystallization is almost always more efficient and scalable for this type of compound.
Purification Workflow & Troubleshooting
This workflow provides a visual guide to the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying crude 2-Ethylmorpholine HCl.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step methodology for purifying this compound using isopropanol (IPA).
Objective: To purify crude this compound to >99% purity by removing process-related impurities.
Materials:
-
Crude this compound
-
Isopropanol (Anhydrous grade)
-
Diethyl Ether (Anhydrous grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
High-vacuum pump and desiccator
Protocol Steps:
-
Solvent Selection & Dissolution:
-
Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of isopropanol (e.g., start with 30-40 mL).
-
Gently heat the mixture on a hot plate with stirring. The goal is to fully dissolve the solid at or near the boiling point of the solvent.
-
Add more isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Adding a large excess of solvent will reduce the final product recovery.
-
-
Hot Filtration (Optional but Recommended):
-
If the hot solution contains insoluble impurities (e.g., dust, particulate matter), it should be filtered while hot.
-
Pre-heat a second Erlenmeyer flask and a glass funnel (a stemless funnel is best) on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the filter paper into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it (e.g., with a watch glass).
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to arrange in an ordered lattice, excluding impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.
-
-
Isolation by Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still on, wash the collected solid (the "filter cake") with two small portions of cold diethyl ether.[2] The ether will wash away any residual isopropanol and soluble impurities without dissolving the desired salt.
-
Do not use room temperature solvent, as it may dissolve a significant amount of your product.
-
-
Drying:
-
Leave the solid on the filter under vacuum for 10-15 minutes to pull air through and remove most of the solvent.
-
Transfer the crystalline powder to a clean, pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven or a desiccator under high vacuum. This is crucial to remove all residual solvent.
-
-
Analysis:
-
Determine the final yield.
-
Assess purity using an appropriate analytical method, such as HPLC or NMR spectroscopy.[7] The melting point should also be sharp and within the expected range for the pure compound.
-
Troubleshooting Guide
References
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 1221722-35-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylmorpholine Hydrochloride
Welcome to the technical support center for 2-Ethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Drawing from established protocols and field experience, this document provides in-depth, evidence-based solutions to optimize your experimental outcomes.
Section 1: Synthesis Troubleshooting & Optimization
The synthesis of 2-substituted morpholines, including 2-Ethylmorpholine, often involves multi-step procedures where yield and purity can be compromised. This section addresses the most common bottleneck: the formation of the core morpholine structure and its subsequent conversion to the hydrochloride salt.
Question 1: My synthesis of the 2-Ethylmorpholine precursor via cyclization is resulting in low yields and significant side products. What are the critical parameters to control?
Answer: Low yields in morpholine synthesis are frequently traced back to inadequate control over reaction conditions, particularly temperature and reagent stoichiometry. The cyclization step is sensitive, and deviation from optimal parameters can promote side reactions or lead to incomplete conversion.
Causality and Expert Insights: The synthesis of a 2-substituted morpholine ring can be achieved through various methods, such as the cyclization of 1,2-amino alcohols.[1] A common and effective strategy involves the reaction of an appropriate amino alcohol with a reagent like ethylene sulfate, followed by cyclization.[1] The key challenges lie in controlling the initial N-monoalkylation and ensuring efficient ring closure.
Troubleshooting & Optimization Strategy:
-
Temperature Control: This is arguably the most critical parameter. Insufficient heat leads to a sluggish or incomplete reaction. Conversely, excessive temperatures can cause decomposition of reactants or the formation of undesired byproducts. For many morpholine syntheses involving the dehydration of diethanolamine precursors, a temperature range of 180-210°C is required for efficient cyclization.[2] A drop of just 10-15°C can significantly reduce the yield.[2]
-
Reaction Time: These reactions are often not rapid. Prolonged heating, sometimes for 15 hours or more, may be necessary to drive the reaction to completion.[2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.
-
Catalyst/Reagent Concentration: Whether using an acid catalyst for dehydration or a base for cyclization, its concentration must be precise.[1][2] For acid-catalyzed dehydrations, an incorrect acid concentration can stall the reaction.[2] For base-mediated cyclizations (e.g., using tBuOK), ensure the base is fresh and added under anhydrous conditions to prevent quenching.[1]
-
Atmosphere Control: Many reagents used in these syntheses are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidation and other side reactions, thereby improving both yield and purity.
Below is a logical workflow to diagnose and resolve issues with low product yield.
References
Technical Support Center: Optimizing Reactions with 2-Ethylmorpholine Hydrochloride
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical support guide for 2-Ethylmorpholine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile compound. As a tertiary amine hydrochloride salt, its reactivity is profoundly influenced by the choice of solvent. Understanding these interactions is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side-product formation. This guide provides in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions related to solvent selection.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and the principles of solvent interaction.
Q1: What are the key properties of this compound and how does the hydrochloride salt form impact its use?
Answer: 2-Ethylmorpholine is a tertiary amine.[1] The hydrochloride salt is formed by reacting the basic nitrogen of the morpholine ring with hydrogen chloride. This conversion has several critical implications for its use in chemical synthesis:
-
Physical State and Stability: It is typically a solid, which can make it easier to handle, weigh, and store compared to the free base, which is a liquid.[2]
-
Solubility: The ionic character of the hydrochloride salt significantly increases its polarity. Consequently, it exhibits higher solubility in polar solvents, especially polar protic solvents like water and alcohols, compared to the free base.[3]
-
Reactivity: The nitrogen atom is protonated, rendering it non-nucleophilic. To use 2-Ethylmorpholine as a nucleophile or a base, it must first be deprotonated by adding a stronger base to the reaction mixture to liberate the free amine. The choice of solvent will influence the effectiveness of this deprotonation step.
Q2: My this compound isn't dissolving. What is the likely cause and how can I fix it?
Answer: Dissolution issues are almost always tied to a mismatch between the polarity of the solute (this compound) and the solvent. The principle of "like dissolves like" is fundamental here.[3]
-
The Cause: this compound is a polar, ionic salt. If you are attempting to dissolve it in a nonpolar solvent (e.g., hexane, toluene) or a solvent with low polarity (e.g., diethyl ether), you will encounter very poor solubility.
-
The Solution:
-
Switch to a Polar Solvent: The most straightforward solution is to use a polar solvent. Polar protic solvents like water, methanol, or ethanol are excellent choices for dissolving the salt form. Polar aprotic solvents like DMSO or DMF can also be effective.[4]
-
Liberate the Free Base: If your reaction conditions require a nonpolar solvent, you must first convert the hydrochloride salt to its free base form. This is typically done by dissolving the salt in a polar solvent, adding a base (like NaOH or K₂CO₃), and then extracting the liberated 2-Ethylmorpholine free base into a less polar organic solvent. After separation and drying, the free base can be dissolved in your desired nonpolar reaction medium.
-
Q3: What is the practical difference between polar protic, polar aprotic, and nonpolar solvents when working with this compound?
Answer: The distinction between these solvent classes is critical as it directly impacts reaction mechanisms, particularly nucleophilic substitutions (Sₙ1 and Sₙ2), which are common for amines.[5]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol)
-
Characteristics: These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7]
-
Impact on Reactivity: They are excellent at solvating both cations and anions. While this is good for dissolving ionic species, they can strongly solvate (or "cage") nucleophiles through hydrogen bonding, which deactivates them and slows down Sₙ2 reactions.[5][8] However, their ability to stabilize charged intermediates (carbocations) and leaving groups makes them ideal for Sₙ1 reactions.[9]
-
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, Acetone)
-
Characteristics: These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4][6]
-
Impact on Reactivity: They are excellent at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive.[9] This dramatically accelerates Sₙ2 reactions. For instance, the reaction rate of 1-bromobutane with azide is significantly faster in aprotic solvents compared to protic ones.[8] This class is often the best choice for reactions involving the liberated 2-Ethylmorpholine free base as a nucleophile.
-
-
Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene)
-
Characteristics: These solvents have very small or zero dipole moments.[6]
-
Impact on Reactivity: They are poor at dissolving charged species. They are typically used for reactions involving nonpolar reactants where charge separation in the transition state is minimal.
-
The table below summarizes the key properties and applications.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Feature | Favored Reaction |
| Polar Protic | Water, Ethanol, Acetic Acid | High (>15) | Hydrogen Bond Donor | Sₙ1, E1 |
| Polar Aprotic | DMSO, Acetonitrile, DMF | High (>15) | No H-Bond Donation | Sₙ2, E2 |
| Nonpolar | Hexane, Toluene, CCl₄ | Low (<5) | Low Polarity | Free-radical reactions |
Data compiled from various sources.[7][10]
Section 2: Troubleshooting Guide for Reactivity Issues
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My reaction is extremely slow or is not proceeding to completion.
Causality Analysis: Reaction rate is intrinsically linked to the energy of the transition state. The solvent's role is to stabilize or destabilize reactants and transition states, thereby altering the activation energy.[8][11]
Troubleshooting Steps:
-
Assess the Mechanism: Are you running an Sₙ2 or Sₙ1 type reaction?
-
For Sₙ2 (bimolecular, concerted): If you are using the deprotonated 2-Ethylmorpholine as a nucleophile in a polar protic solvent (like ethanol), the solvent is likely deactivating your nucleophile via hydrogen bonding.[5]
-
Solution: Switch to a polar aprotic solvent like Acetonitrile or DMF . This will leave the nitrogen lone pair on the morpholine ring more available for nucleophilic attack, potentially increasing the reaction rate by orders of magnitude.[5]
-
-
For Sₙ1 (unimolecular, via carbocation): If your substrate needs to form a carbocation intermediate, a polar protic solvent is required for stabilization.
-
Solution: Ensure you are using a solvent like water , methanol , or a mixture. Using a polar aprotic or nonpolar solvent will inhibit the formation of the carbocation and stall the reaction.[9]
-
-
-
Check for Deprotonation: Remember, the hydrochloride salt is not nucleophilic. You must add a base to liberate the free amine. If the reaction is not starting, ensure your added base is strong enough to deprotonate the morpholinium ion (pKa is typically around 7-9) and that it is soluble in your chosen solvent.
Problem: I am observing unexpected side products, suggesting a change in reaction pathway.
Causality Analysis: The solvent can influence the competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) reactions. The basicity of the free amine can be enhanced or suppressed by the solvent, tipping the balance.
Troubleshooting Steps:
-
Analyze the Side Products: Are they products of elimination (alkenes)? Elimination reactions (E2) are favored by strong, sterically hindered bases.
-
Evaluate Solvent and Basicity:
-
Polar protic solvents can decrease the nucleophilicity of the amine (slowing Sₙ2) without proportionally decreasing its basicity, potentially favoring elimination pathways.[8]
-
Polar aprotic solvents enhance nucleophilicity more significantly, favoring Sₙ2 over E2.[5]
-
Solution: If you observe significant elimination, switching from a protic to a polar aprotic solvent like DMSO or Acetonitrile can often favor the desired substitution product.
-
Section 3: Experimental Protocols & Safety
Protocol: Rapid Solvent Screening for Reaction Optimization
This protocol outlines a parallel synthesis approach to quickly identify the optimal solvent for your reaction.
Objective: To determine which solvent class provides the best yield and purity for the reaction of 2-Ethylmorpholine (liberated from its HCl salt) with a model electrophile.
Methodology:
-
Stock Solution Preparation:
-
In a flask, dissolve a known quantity of this compound.
-
Add 1.1 equivalents of a suitable base (e.g., Triethylamine).
-
Dilute with a solvent known to dissolve all components, such as Acetonitrile, to create a concentrated stock solution of the free amine.
-
-
Reaction Setup:
-
Arrange a series of reaction vials (e.g., in a parallel synthesizer or a simple vial rack).
-
To each vial, add 1.0 equivalent of your electrophile.
-
Aliquot the solvents to be tested into separate vials:
-
Vial 1: Methanol (Polar Protic)
-
Vial 2: Acetonitrile (Polar Aprotic)
-
Vial 3: DMSO (Polar Aprotic)
-
Vial 4: Tetrahydrofuran (THF) (Borderline Polar Aprotic)[6]
-
Vial 5: Toluene (Nonpolar)
-
-
-
Initiation and Monitoring:
-
Add an equal volume of the 2-Ethylmorpholine free base stock solution to each vial to initiate the reactions simultaneously.
-
Stir all reactions at the same temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using a suitable analytical technique like TLC or LC-MS.
-
-
Analysis:
-
After a set period, quench all reactions.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired product and the formation of any major side products.
-
The solvent that provides the highest conversion with the cleanest profile is the optimal choice for scale-up.
-
Best Practices for Safe Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14][15] No single glove material is impervious to all chemicals, so select one based on the specific solvent being used.[12]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of fumes or dust.[14][16]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible substances.[14] It is hygroscopic (absorbs moisture from the air), so proper sealing is crucial.[3]
-
Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for chemical waste.[14] Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. 2-Ethylmorpholine | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hbm4eu.eu [hbm4eu.eu]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. aozunasia.com [aozunasia.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. uwlax.edu [uwlax.edu]
- 14. aksci.com [aksci.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. WERCS Studio - Application Error [assets.thermofisher.cn]
Navigating Catalyst Selection for Reactions with 2-Ethylmorpholine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for catalyst selection and troubleshooting in reactions involving 2-Ethylmorpholine Hydrochloride. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of your experiments. We will delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.
Introduction to this compound in Catalysis
This compound is the salt of the tertiary amine N-ethylmorpholine. In many applications, the active catalytic species is the free base, N-ethylmorpholine, which can be generated in situ. N-Ethylmorpholine is a versatile compound, acting as a potent catalyst and a crucial intermediate in a variety of industrial processes, including the manufacturing of preservatives, emulsifiers, advanced coatings, dyes, and pharmaceuticals.[1] Its utility as a catalyst is particularly prominent in reactions requiring a mild, non-nucleophilic base.
This guide will focus on the application of 2-Ethylmorpholine (and its hydrochloride salt) in key organic transformations, providing troubleshooting advice and answers to frequently encountered questions.
Section 1: Catalyst Activation and Handling
Frequently Asked Questions (FAQs)
Q1: How do I prepare the active catalyst from this compound?
A: this compound is a salt and is generally not catalytically active in its protonated form. The active catalyst is the free base, 2-ethylmorpholine. To generate the free base, the hydrochloride salt must be neutralized. This can be achieved by:
-
In situ neutralization: Adding a stoichiometric amount of a stronger, non-interfering base to the reaction mixture.
-
Pre-reaction workup: Dissolving the hydrochloride salt in a suitable solvent and washing with an aqueous solution of a base like sodium bicarbonate or sodium hydroxide, followed by extraction of the free base into an organic solvent, drying, and solvent removal.
Q2: What are the key safety considerations when handling 2-Ethylmorpholine?
A: 2-Ethylmorpholine is a flammable liquid and should be handled in a well-ventilated fume hood. It can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 2: Applications in Catalysis with Troubleshooting Guides
Polyurethane Foam Production
N-Ethylmorpholine is a widely used catalyst in the production of polyurethane (PU) foams, where it promotes the reaction between isocyanates and polyols.[2][3][4][5]
| Problem | Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | Insufficient catalyst concentration. | Gradually increase the loading of N-ethylmorpholine. Monitor the reaction exotherm to avoid a runaway reaction. |
| Low reaction temperature. | Ensure the reaction mixture reaches the optimal temperature for the specific PU system. | |
| Poor Foam Properties (e.g., collapse, coarse cells) | Imbalanced catalysis (gelling vs. blowing reaction). | N-ethylmorpholine primarily catalyzes the gelling reaction. Consider co-catalysts to balance the blowing reaction (water-isocyanate). |
| Catalyst deactivation. | Ensure all reactants and solvents are free from acidic impurities that could neutralize the amine catalyst. | |
| Discoloration of Foam | Catalyst-induced degradation at high temperatures. | Optimize the catalyst concentration and control the reaction temperature to prevent overheating. |
-
In a well-ventilated fume hood, combine the polyol, surfactant, and any chain extenders in a suitable reaction vessel.
-
Add the calculated amount of N-ethylmorpholine (typically 0.1-2.0% by weight of the polyol/polyisocyanate mixture) to the polyol blend and mix thoroughly.[4]
-
In a separate container, weigh the required amount of isocyanate.
-
Rapidly add the isocyanate to the polyol mixture and stir vigorously.
-
Allow the mixture to expand and cure.
References
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-Ethylmorpholine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Ethylmorpholine hydrochloride and its derivatives. We will delve into the rationale behind experimental choices, compare the performance of various chiral stationary phases (CSPs), and provide detailed protocols to empower you to develop robust and reliable analytical methods.
The Criticality of Chiral Separation for Morpholine Derivatives
Morpholine and its derivatives are prevalent scaffolds in a multitude of pharmaceutical agents. The introduction of a substituent at the 2-position, as in 2-Ethylmorpholine, creates a chiral center, resulting in two enantiomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify these enantiomers is paramount for regulatory compliance, quality control, and a thorough understanding of a drug candidate's properties.
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the reliable separation and analysis of chiral compounds.[1][2] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization.
Understanding the Analyte: this compound
2-Ethylmorpholine is a basic amine. The hydrochloride salt form enhances its solubility in aqueous and polar organic solvents. The presence of the basic nitrogen atom is a key consideration in method development, as it can interact with residual silanols on the silica support of the CSP, leading to poor peak shape. To counteract this, basic additives are commonly incorporated into the mobile phase.
Comparing Chiral Stationary Phases for 2-Ethylmorpholine Analysis
The selection of the appropriate CSP is the most critical factor in achieving a successful chiral separation. Based on the chemical properties of 2-Ethylmorpholine, polysaccharide-based and macrocyclic antibiotic-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose that are coated or immobilized on a silica gel support, are the most widely used and versatile columns for chiral separations.[2] They offer a broad range of selectivities and are compatible with various mobile phase modes, including normal phase, reversed-phase, and polar organic mode.
For a basic compound like 2-Ethylmorpholine, normal phase or polar organic mode are often the preferred starting points.
dot
Caption: Principle of Chiral Separation on a Polysaccharide CSP.
Table 1: Comparison of Polysaccharide-Based CSPs for Chiral Amine Separations
| Chiral Stationary Phase | Selector Backbone | Key Characteristics & Typical Performance for Basic Amines | Recommended Starting Mobile Phase (Normal Phase) |
| Lux® Cellulose-1 / CHIRALCEL® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | A versatile and widely used CSP. Often provides good resolution for a broad range of compounds, including basic amines. The helical structure of the cellulose derivative creates chiral grooves where interactions like hydrogen bonding, π-π, and steric hindrance contribute to separation.[3] | n-Hexane/2-Propanol (80:20, v/v) + 0.1% Diethylamine (DEA) |
| Lux® Amylose-1 / CHIRALPAK® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Often exhibits complementary selectivity to its cellulose counterpart. The more helical structure of amylose can lead to different steric interactions and improved separation for certain molecules.[4] | n-Hexane/Ethanol (80:20, v/v) + 0.1% Diethylamine (DEA) |
| Lux® i-Cellulose-5 / CHIRALPAK® IC | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized CSPs offer the advantage of being compatible with a wider range of solvents, including those typically not used with coated phases (e.g., dichloromethane, ethyl acetate). This expanded solvent compatibility can be crucial for optimizing selectivity.[5] | n-Hexane/Dichloromethane/Ethanol (50:50:2, v/v) + 0.1% Diethylamine (DEA) |
Macrocyclic Antibiotic-Based CSPs: A Unique Selectivity Profile
Macrocyclic antibiotic CSPs, such as those based on vancomycin or teicoplanin (e.g., Astec® CHIROBIOTIC® series), offer a different mechanism for chiral recognition.[6] These CSPs have complex three-dimensional structures with multiple stereogenic centers and functional groups capable of various interactions, including ionic, hydrogen bonding, and inclusion complexation.[6][7] They are particularly well-suited for the separation of polar and ionizable compounds, making them a strong alternative for this compound.
Table 2: Comparison of Macrocyclic Antibiotic-Based CSPs for Chiral Amine Separations
| Chiral Stationary Phase | Chiral Selector | Key Characteristics & Typical Performance for Basic Amines | Recommended Starting Mobile Phase (Polar Ionic Mode) |
| Astec® CHIROBIOTIC® V2 | Vancomycin | Excellent for separating primary and secondary amines. Operates in multiple modes, including reversed-phase, normal phase, and the highly effective polar ionic mode.[7] The polar ionic mode is particularly advantageous for LC-MS applications due to the use of volatile mobile phase additives.[6] | Methanol + 0.1% Acetic Acid + 0.1% Triethylamine (TEA) |
| Astec® CHIROBIOTIC® T | Teicoplanin | Offers complementary selectivity to the vancomycin-based phases. The different peptide and sugar composition of teicoplanin can lead to unique chiral recognition for certain analytes.[8] | Methanol + 0.1% Ammonium trifluoroacetate |
Experimental Protocols: A Step-by-Step Guide to Method Development
The following protocols provide a structured approach to developing a chiral HPLC method for this compound derivatives.
dot
Caption: A systematic workflow for chiral method development.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs (Normal Phase)
-
Column Selection:
-
Lux® Cellulose-1 (or equivalent CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm
-
Lux® Amylose-1 (or equivalent CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Rationale: Alcohols act as polar modifiers, influencing retention and selectivity. DEA is a basic additive that improves the peak shape of basic analytes by masking residual silanol groups on the silica surface.[9]
-
-
Sample Preparation:
-
Dissolve the this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm, or based on the chromophore of the derivative).
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation or poor resolution is observed, switch to Mobile Phase B and re-equilibrate before injecting the sample.
-
Repeat the process for the second column.
-
Protocol 2: Screening on Macrocyclic Antibiotic-Based CSPs (Polar Ionic Mode)
-
Column Selection:
-
Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase Preparation:
-
Mobile Phase C: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA).
-
Rationale: The polar ionic mode is highly effective for ionizable compounds. The acid and base additives facilitate ionic interactions with the CSP, which are crucial for chiral recognition on this type of phase.[10]
-
-
Sample Preparation:
-
Dissolve the this compound derivative in Mobile Phase C to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the column with Mobile Phase C for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Data Interpretation and Method Optimization
Following the initial screening, the next step is to optimize the separation on the column that shows the most promise (i.e., baseline or near-baseline separation).
-
Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier in the mobile phase (e.g., from 10% to 30% in 5% increments). A lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Alcohol Modifier: If using a polysaccharide column, switching between 2-propanol and ethanol can significantly impact selectivity.
-
Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity, while increasing the temperature can improve peak efficiency.
-
Flow Rate: Reducing the flow rate can improve resolution, but will also increase the analysis time.
Once optimal conditions are identified, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
Conclusion
The chiral separation of this compound derivatives is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs, such as Lux® Cellulose-1 and Lux® Amylose-1, in normal phase mode with a basic additive are excellent starting points for screening. Macrocyclic antibiotic-based CSPs, like the Astec® CHIROBIOTIC® V2, offer a powerful alternative, particularly in the polar ionic mode. By understanding the principles of chiral recognition and systematically exploring the experimental parameters, researchers can develop robust and reliable HPLC methods for the accurate quantification of enantiomers, ensuring the quality and safety of pharmaceutical products.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Comparing (S)-2-Ethylmorpholine hydrochloride with other chiral amines
An In-Depth Comparative Guide to (S)-2-Ethylmorpholine Hydrochloride and Other Leading Chiral Amines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a pivotal decision in the architecture of stereoselective synthetic pathways. Chiral amines are a cornerstone of asymmetric synthesis, acting as powerful catalysts and auxiliaries that can dictate the stereochemical outcome of a reaction.[1][2][3] This guide provides a comprehensive comparison of (S)-2-Ethylmorpholine hydrochloride, a representative of the chiral morpholine scaffold, with other seminal classes of chiral amines. By examining their performance in key asymmetric transformations through the lens of published experimental data, this document aims to provide a rational framework for catalyst selection.
The Landscape of Chiral Amines in Asymmetric Catalysis
Chiral amines exert their influence by transiently interacting with substrates to create a chiral environment. Their catalytic power generally stems from two primary activation modes: the formation of a nucleophilic enamine intermediate from a ketone or aldehyde, or the formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl compound.[1][4] The structural framework of the amine—its steric bulk, conformational rigidity, and electronic properties—is paramount in determining the facial selectivity of the subsequent bond-forming step. This guide will focus on comparing (S)-2-Ethylmorpholine with archetypal amines that define the field: the workhorse primary amine (S)-1-Phenylethylamine and the highly versatile secondary amine catalyst (S)-Proline and its derivatives.
Profiling the Amines
(S)-2-Ethylmorpholine Hydrochloride
-
Structure and Potential: (S)-2-Ethylmorpholine belongs to the class of chiral morpholines, which are valuable scaffolds in medicinal chemistry and have found application in asymmetric synthesis.[5][6] The morpholine ring offers a conformationally constrained framework. The stereocenter at the C2 position, adjacent to the nitrogen, is positioned to influence the chiral environment during catalysis. The ethyl group provides moderate steric bulk, which can play a crucial role in diastereomeric transition state differentiation. While extensive literature on the direct use of (S)-2-Ethylmorpholine hydrochloride as an organocatalyst is not as prevalent as for other amines, its structural motifs are present in ligands for asymmetric hydrogenation and other transformations.[5][7] Its potential lies in its unique stereoelectronic profile, combining the features of a secondary amine with the ether oxygen of the morpholine ring, which could engage in hydrogen bonding to further organize the transition state assembly.
(S)-1-Phenylethylamine
-
Structure and Application: As a readily available and inexpensive chiral primary amine, (S)-1-phenylethylamine (α-PEA) is a foundational tool in asymmetric synthesis.[8][9] It is most frequently employed as a chiral resolving agent for racemic acids and as a precursor for synthesizing more complex chiral auxiliaries and ligands.[9][10] In catalysis, it can form chiral imines that direct the stereoselective addition of nucleophiles.[11] The bulky phenyl group is the primary director of stereoselectivity, effectively shielding one face of the reactive intermediate.[12]
(S)-Proline and its Derivatives
-
Structure and Application: The natural amino acid (S)-proline is arguably the most famous and widely studied organocatalyst.[13][14] Its rigid pyrrolidine ring, combined with the carboxylic acid group, makes it a highly effective bifunctional catalyst.[15] The secondary amine forms the requisite enamine or iminium ion, while the carboxylic acid moiety can act as a proton shuttle and orient the substrate through hydrogen bonding, leading to a highly organized, chair-like transition state.[13] This dual activation mode is the source of its remarkable success in a vast number of asymmetric reactions, including aldol, Mannich, and Michael reactions.[15][16] Derivatives such as diphenylprolinol silyl ether often exhibit enhanced reactivity and selectivity by increasing steric hindrance and modifying solubility.[4][17]
Mechanism of Action: Enamine and Iminium Ion Catalysis
The catalytic cycles of secondary amines like proline and morpholine derivatives are central to their function. The diagram below illustrates these two primary pathways. In enamine catalysis, the amine activates a ketone or aldehyde to form a nucleophilic enamine. In iminium ion catalysis, an α,β-unsaturated aldehyde is activated to form an electrophilic iminium ion, lowering its LUMO for nucleophilic attack.
Caption: General catalytic cycles for secondary amines.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral amine is best judged by its performance in benchmark asymmetric reactions. Below, we compare the typical outcomes for proline derivatives and other amines in aldol, Michael, and Diels-Alder reactions.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, a motif prevalent in natural products. (S)-Proline is a famously effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.[13][16][18]
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | 30 | DMSO | 4 | 97 | 96 | List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396. |
| (S)-Diphenylprolinol Silyl Ether | 1 | Dioxane | 2 | 99 | 99 | Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215. |
| (S)-2-(Triflylaminomethyl)pyrrolidine | 5 | Toluene | 24 | 95 | 99 | Wang, W. et al. Angew. Chem. Int. Ed.2005 , 44, 1369-1371. |
-
Analysis: (S)-Proline provides excellent yield and enantioselectivity, establishing the benchmark.[19] More structurally complex derivatives, like diphenylprolinol silyl ether, can achieve similar or superior results at significantly lower catalyst loadings, which is advantageous for process chemistry. A chiral morpholine catalyst would need to effectively organize the six-membered Zimmerman-Traxler-like transition state to compete. The endocyclic oxygen in the morpholine ring could potentially participate in stabilizing interactions, but its steric profile would be critical in dictating the facial selectivity.
Asymmetric Michael Addition
The Michael addition is a versatile C-C bond-forming reaction that creates 1,5-dicarbonyl compounds or related structures. Chiral secondary amines are highly effective at catalyzing the addition of aldehydes or ketones to nitroalkenes or enones via enamine or iminium activation.[11][20][21]
Table 2: Performance in the Asymmetric Michael Addition to β-Nitrostyrene
| Catalyst | Nucleophile | Electrophile | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | 99 | 95:5 | 92 | List, B. et al. J. Am. Chem. Soc.2002 , 124, 827-833. |
| (S)-Diphenylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | 81 | 97:3 | 99 | Hayashi, Y. et al. J. Am. Chem. Soc.2006 , 128, 8748-8749. |
| Cinchona Alkaloid Amine | 4-Nitrophthalimide | α,β-Unsaturated Ketone | 95 | - | 96 | Li, H. et al. Org. Lett.2004 , 6, 3981-3983. |
-
Analysis: Diphenylprolinol silyl ether demonstrates exceptional performance in controlling both diastereoselectivity and enantioselectivity in the addition of aldehydes.[4] Cinchona alkaloids, another major class of chiral amines, also show high efficacy, operating through a different, non-covalent (hydrogen bonding) activation mechanism.[2] For a catalyst like (S)-2-Ethylmorpholine, success would hinge on its ability to form a sterically biased enamine that can effectively discriminate between the two faces of the electrophile.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a premier method for constructing six-membered rings with high stereocontrol. Chiral amines can catalyze this reaction by forming a chiral iminium ion with an α,β-unsaturated aldehyde, which then reacts with a diene.[22][23]
Table 3: Performance in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and Acrolein
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | endo:exo | ee (%) (endo) | Reference |
|---|---|---|---|---|---|---|
| (S,S)-MacMillan Catalyst | 5 | H₂O/MeOH | 82 | 93:7 | 90 | Ahrendt, K. A. et al. J. Am. Chem. Soc.2000 , 122, 4243-4244.[24] |
| (S)-Diphenylprolinol Silyl Ether | 20 | Toluene | 99 | 99:1 | 99 | Hayashi, Y. et al. Angew. Chem. Int. Ed.2008 , 47, 537-540. |
| (S)-Proline | 20 | CH₃CN | 80 | 80:20 | 72 | Córdova, A. et al. Chem. Commun.2002 , 3024-3025. |
-
Analysis: While (S)-Proline itself provides moderate selectivity, specialized imidazolidinone catalysts (MacMillan catalysts) and prolinol ethers deliver outstanding results.[4][23] The key to success is the formation of a conformationally rigid iminium ion where one face is effectively blocked by the catalyst's steric bulk.[23] The performance of (S)-2-Ethylmorpholine in this context would depend on its ability to form a similarly rigid and discriminating iminium ion intermediate.
Experimental Protocols and Workflow
To ensure reproducibility and provide a practical framework for comparison, standardized experimental protocols are essential.
General Workflow for Catalyst Comparison
The logical flow for evaluating a new chiral amine catalyst like (S)-2-Ethylmorpholine hydrochloride against established standards is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. benchchem.com [benchchem.com]
- 13. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 14. scilit.com [scilit.com]
- 15. alfachemic.com [alfachemic.com]
- 16. researchgate.net [researchgate.net]
- 17. alfachemic.com [alfachemic.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Part 1: A Tale of Two Isomers: Structural and Physicochemical Divergence
An In-Depth Comparative Guide for Synthetic Chemists: 2-Ethylmorpholine Hydrochloride vs. N-Ethylmorpholine
In the landscape of organic synthesis, the morpholine scaffold is a privileged structure, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among its many derivatives, N-Ethylmorpholine (NEM) has long been established as a workhorse tertiary amine base and catalyst. Its positional isomer, 2-Ethylmorpholine, often supplied as its hydrochloride salt for stability, presents a fundamentally different set of synthetic opportunities.
This guide provides a detailed, evidence-based comparison of this compound and N-Ethylmorpholine, moving beyond surface-level properties to explore the mechanistic and practical implications of their structural differences. We aim to equip researchers, particularly those in drug development, with the insights needed to select the optimal reagent for their specific synthetic challenges.
The core difference between these two compounds lies in the placement of the ethyl group. In N-Ethylmorpholine, it resides on the nitrogen atom, creating a sterically hindered, non-nucleophilic tertiary amine. In 2-Ethylmorpholine, the ethyl group is on the carbon adjacent to the oxygen atom, resulting in a chiral secondary amine. This distinction is the foundation for their vastly different roles in synthesis.
Caption: Chemical structures of N-Ethylmorpholine and 2-Ethylmorpholine.
The hydrochloride salt form of 2-Ethylmorpholine is a common strategy to enhance the stability and handling of the parent amine, converting the liquid free base into a more manageable solid.[3]
Table 1: Comparative Physicochemical Properties
| Property | N-Ethylmorpholine | This compound |
| CAS Number | 100-74-3[4] | 1221722-35-5[3] (Base: 52769-10-5)[5] |
| Molecular Formula | C₆H₁₃NO[4] | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol [4][6] | 151.63 g/mol |
| Appearance | Colorless liquid[6][7] | Solid / Colorless to light yellow liquid (base)[5][8] |
| Boiling Point | 139 °C | 155-157 °C (free base)[5] |
| Melting Point | -63 °C | Not specified (solid salt) |
| pKa (of conjugate acid) | 7.67 | 9.01 (Predicted)[5][9] |
| Solubility | Miscible with water[10] | Expected to be highly soluble in water |
| Key Feature | Tertiary Amine (Achiral) | Secondary Amine (Chiral), supplied as a salt |
Part 2: Functional Roles in Synthesis: Base vs. Building Block
The utility of these reagents diverges entirely based on their structure. N-Ethylmorpholine functions primarily as an auxiliary reagent (a base or catalyst), whereas this compound serves as a structural precursor (a building block).
N-Ethylmorpholine: The Non-Nucleophilic Organic Base
N-Ethylmorpholine is widely employed as a tertiary amine base and acid scavenger.[11] Its nitrogen lone pair is sterically hindered by the ethyl group and the morpholine ring, making it a poor nucleophile. This property is crucial in reactions that generate acidic byproducts, such as HCl, where the base must neutralize the acid without competing with the intended nucleophile.
Common Applications:
-
Acid Scavenging: In acylation, silylation, and sulfonation reactions, NEM efficiently neutralizes the generated acid (e.g., HCl from acyl chlorides), driving the reaction to completion.
-
Catalysis: It serves as a potent catalyst in the production of polyurethane foams, where it influences reaction rates and the quality of the final polymer.[7][12]
-
Peptide Synthesis: Used as a component in buffer systems for chromatographic separation of peptides.[7]
-
Reaction Solvent/Intermediate: Due to its amphiphilic nature, it can act as a solvent and is a precursor for synthesizing dyes, pharmaceuticals, and surfactants.[13]
Caption: Workflow using N-Ethylmorpholine as an acid scavenger.
This compound: The Chiral Synthetic Building Block
In stark contrast, 2-Ethylmorpholine is a secondary amine, meaning it possesses a reactive N-H bond. This makes it an excellent nucleophile and a valuable building block for introducing a specific chiral morpholine moiety into a target molecule.[14]
Key Applications:
-
Nucleophilic Addition/Substitution: After deprotonation to its free base form, the nitrogen can readily participate in SN2 reactions, conjugate additions, or reductive aminations to form more complex structures.
-
Pharmaceutical Scaffolding: The 2-substituted morpholine ring is a common feature in bioactive molecules and approved drugs.[1][15] Using 2-Ethylmorpholine allows for the direct incorporation of this valuable pharmacophore.
-
Chiral Synthesis: The presence of a stereocenter at the C2 position makes it a useful chiral synthon for constructing enantiomerically pure target molecules.
The hydrochloride salt must first be neutralized with a suitable base (e.g., NaOH, K₂CO₃) to liberate the nucleophilic free amine before it can be used in most synthetic transformations.
Caption: Workflow for utilizing 2-Ethylmorpholine from its HCl salt.
Part 3: Experimental Protocols: Theory in Practice
The following protocols are illustrative examples designed to highlight the distinct applications of each reagent.
Protocol 1: N-Ethylmorpholine as an Acid Scavenger in the Esterification of Benzyl Alcohol
This protocol demonstrates the use of NEM to facilitate an acylation reaction by neutralizing the HCl byproduct.
Materials:
-
Benzyl alcohol
-
Benzoyl chloride
-
N-Ethylmorpholine (NEM)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add N-Ethylmorpholine (1.2 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the solution. Causality: The slow addition controls the exothermic reaction. NEM is present to immediately neutralize the HCl formed upon reaction, preventing side reactions and driving the equilibrium towards the product.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess NEM), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Causality: This aqueous workup effectively removes the water-soluble NEM hydrochloride salt and other ionic species, simplifying purification.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield benzyl benzoate.
Protocol 2: N-Alkylation of 2-Ethylmorpholine via its Hydrochloride Salt
This protocol illustrates the two-step process of liberating the free amine and using it as a nucleophile.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Deionized water
Procedure:
-
Liberation of the Free Base: Dissolve this compound (1.0 eq) in deionized water. Add a saturated solution of a strong base like sodium hydroxide until the pH is >12. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo to yield the 2-Ethylmorpholine free base. Causality: The hydrochloride salt is stable and easy to handle. It is converted to the more reactive, but less stable, free base immediately prior to use.
-
Alkylation: To a solution of the freshly prepared 2-Ethylmorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.05 eq). Causality: K₂CO₃ acts as the base to neutralize the HBr generated during the SN2 reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Heat the mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solids (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography to yield N-benzyl-2-ethylmorpholine.
Part 4: Safety and Handling
Both compounds require careful handling, but their hazards differ slightly due to their physical form and chemical nature.
-
N-Ethylmorpholine: Is a flammable liquid and vapor.[16][17][18] It is harmful if swallowed or inhaled and toxic in contact with skin. It causes severe skin burns and eye damage.[17][18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: As a solid salt, it is generally less volatile and non-flammable. However, it is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[5][9] The free base, if isolated, should be handled with the same precautions as other volatile amines.
Crucial Directive: Always consult the most current Safety Data Sheet (SDS) for each specific chemical before handling.[20][21][22][23]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and N-Ethylmorpholine is not one of preference but of function. They are fundamentally different reagents designed for distinct synthetic operations.
-
Choose N-Ethylmorpholine when you require a moderately strong, non-nucleophilic tertiary amine base. Its primary roles are to act as an acid scavenger in reactions like acylations or as a catalyst, particularly in polymer chemistry.[11]
-
Choose this compound when your goal is to incorporate a chiral 2-ethylmorpholine moiety into a target molecule. It serves as a stable precursor to a nucleophilic secondary amine building block, ideal for constructing complex pharmaceutical and specialty chemical targets.
By understanding the causality behind their distinct structures and reactivities, chemists can leverage these versatile morpholine derivatives to achieve their synthetic goals with greater precision and efficiency.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1221722-35-5 | Benchchem [benchchem.com]
- 4. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-ETHYLMORPHOLINE CAS#: 52769-10-5 [amp.chemicalbook.com]
- 6. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]
- 8. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine [cdc.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. N-ETHYL MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. lobachemie.com [lobachemie.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. uccaribe.edu [uccaribe.edu]
- 22. fishersci.ca [fishersci.ca]
- 23. fishersci.com [fishersci.com]
A Comparative Guide to the Efficacy of 2-Ethylmorpholine Hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step. The differential pharmacological and toxicological profiles of enantiomers demand their separation from racemic mixtures.[1] Chiral resolution via diastereomeric salt formation remains a cornerstone technique for its scalability and cost-effectiveness.[2] This guide provides an in-depth technical overview of 2-Ethylmorpholine hydrochloride as a potential chiral resolving agent, objectively comparing its theoretical advantages with the proven performance of established alternatives, supported by experimental data for the latter.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and widely practiced method for separating enantiomers.[1] The process hinges on the reaction of a racemic mixture, for instance, a carboxylic acid ((±)-Acid), with an enantiomerically pure resolving agent, such as a chiral amine ((+)-Base). This acid-base reaction yields a mixture of two diastereomeric salts: [(+)-Acid·(+)-Base] and [(-)-Acid·(+)-Base].
Crucially, diastereomers possess different physicochemical properties, including solubility in a given solvent.[2] This disparity allows for their separation through fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated, and then the resolved enantiomer is liberated, typically by treatment with an acid or base to break the salt.
This compound: A Promising Candidate
This compound, available in its enantiopure (R) and (S) forms, presents itself as a viable candidate for the resolution of chiral acids.[3][4] Its morpholine scaffold provides a basic nitrogen atom for salt formation, and the chiral center at the 2-position, bearing an ethyl group, introduces the necessary stereogenicity to form diastereomeric salts.
While specific experimental data on the efficacy of this compound in chiral resolution is not extensively documented in peer-reviewed literature, its structural features suggest its potential utility. The selection of a resolving agent is often empirical, and the availability of both enantiomers of this compound allows for the targeted crystallization of either enantiomer of the racemic acid.
Mechanism of Action with this compound
The proposed mechanism for the resolution of a racemic carboxylic acid using (R)-2-Ethylmorpholine hydrochloride is illustrated below. The racemic acid, (R/S)-Carboxylic Acid, reacts with (R)-2-Ethylmorpholine to form two diastereomeric salts. Due to their different three-dimensional arrangements, these salts will exhibit different crystal packing energies and solubilities, enabling their separation.
Caption: Mechanism of chiral resolution using (R)-2-Ethylmorpholine.
Comparative Analysis with Alternative Chiral Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on the specific racemic compound to be resolved. For the resolution of chiral carboxylic acids, particularly the widely used non-steroidal anti-inflammatory drugs (NSAIDs) or "profens," several chiral amines have been successfully employed.[5] A comparison with these established agents provides a benchmark for evaluating the potential of this compound.
Commonly used chiral amines for the resolution of profens include (S)-α-phenylethylamine and cinchonidine.[6][7]
| Resolving Agent | Racemic Acid | Enantiomeric Purity (ee%) of Precipitated Salt | Reference |
| (S)-α-phenylethylamine | Ibuprofen | >90% (for the (S,S) salt) | [6] |
| Cinchonidine | Ketoprofen | 86% (S-enantiomer) | [7] |
Note: This data is illustrative and the success of a resolution is highly dependent on the solvent system and crystallization conditions.
The choice of resolving agent is a critical decision in process development. While α-phenylethylamine is a cost-effective and readily available option, naturally occurring alkaloids like cinchonidine offer a different steric and electronic profile that may be advantageous for specific substrates. 2-Alkylmorpholines, such as 2-ethylmorpholine, provide another structural class of resolving agents that could offer unique selectivities.
Experimental Protocols
A systematic approach is crucial for the successful development of a chiral resolution process. This involves screening various solvents and stoichiometries to optimize the yield and enantiomeric purity of the desired diastereomeric salt.
Experimental Workflow for Chiral Resolution
Caption: General experimental workflow for chiral resolution.
Detailed Step-by-Step Protocol for Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid using an enantiopure chiral amine like (R)-2-Ethylmorpholine hydrochloride. Optimization of solvent, temperature, and concentration will be necessary for specific substrates.
-
Salt Formation:
-
Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-2-Ethylmorpholine in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid.
-
Stir the mixture and observe for the formation of a precipitate.
-
-
Crystallization:
-
If no precipitate forms at room temperature, slowly cool the solution in an ice bath.
-
If crystallization is still not induced, consider the slow addition of an anti-solvent (a solvent in which the diastereomeric salts are less soluble, e.g., water or hexane).
-
Allow the crystallization to proceed for a sufficient period (can range from hours to days) to maximize the yield of the less soluble diastereomer.
-
-
Isolation and Purification:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The diastereomeric purity of the crystalline salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water or an appropriate biphasic system.
-
Add a strong acid (e.g., 2M HCl) to protonate the chiral amine, rendering it water-soluble.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Conclusion
This compound represents a potentially valuable addition to the toolkit of chiral resolving agents. Its availability in both enantiomeric forms provides flexibility in targeting the desired enantiomer of a racemic acid. While a lack of published, substrate-specific data necessitates an empirical screening approach for its application, the fundamental principles of diastereomeric salt formation provide a solid foundation for methodology development.
For researchers and drug development professionals, the exploration of novel resolving agents like this compound is a worthwhile endeavor. Its unique structural characteristics may offer advantages in selectivity and crystallization properties for challenging racemic mixtures where more common resolving agents have proven less effective. A systematic screening of solvents and conditions, as outlined in this guide, will be key to unlocking its full potential in providing an efficient and scalable route to enantiomerically pure compounds.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. danabiosci.com [danabiosci.com]
- 4. 1432794-09-6|(S)-2-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 7. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Ethylmorpholine Hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This guide provides a comparative analysis of the biological activities of compounds synthesized from the readily available starting material, 2-Ethylmorpholine hydrochloride. We will delve into their potential as anticancer and antimicrobial agents, comparing their performance with established alternative heterocyclic scaffolds. This analysis is grounded in experimental data, detailed protocols, and an exploration of the underlying structure-activity relationships (SAR).
The 2-Ethylmorpholine Scaffold: A Privileged Starting Point
This compound offers a versatile and cost-effective entry point for the synthesis of diverse compound libraries. The ethyl group at the 2-position can influence the steric and electronic properties of the resulting derivatives, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The secondary amine of the morpholine ring provides a convenient handle for a wide range of chemical modifications, allowing for the introduction of various pharmacophores.
Anticancer Activity of 2-Ethylmorpholine Derivatives: A Comparative Analysis
While direct studies on a wide array of compounds synthesized from this compound are emerging, the broader class of C-2 substituted morpholine derivatives has shown significant promise in anticancer research.[3][4] This section will explore the potential anticancer activities of hypothetical derivatives of 2-Ethylmorpholine and compare them with established anticancer agents possessing alternative heterocyclic scaffolds.
N-Substituted 2-Ethylmorpholine Analogs in Oncology
The introduction of various substituents on the nitrogen atom of the 2-ethylmorpholine ring can lead to compounds with potent cytotoxic effects against various cancer cell lines. For instance, the incorporation of quinazoline moieties has been shown to yield morpholine derivatives with significant anticancer activity.[1][5]
Hypothetical Compound Series A: 4-((Quinazolin-4-yl)amino)phenyl)-2-ethylmorpholine derivatives
Drawing inspiration from known morpholino-quinazoline anticancer agents, we can hypothesize a series of compounds derived from 2-Ethylmorpholine. The rationale behind this design is the established role of the quinazoline ring in inhibiting key signaling pathways involved in cancer cell proliferation.[5]
Alternative Scaffold: Piperidine-based Anticancer Agents
Piperidine derivatives represent a well-established class of anticancer agents, with several compounds having reached clinical use.[6][7] For a direct comparison, we will consider a known piperidine-containing compound, such as a derivative of Roscovitine, which is known to inhibit cyclin-dependent kinases (CDKs).
Comparative Performance Data (Hypothetical)
To illustrate a comparative analysis, the following table presents hypothetical IC50 values for our hypothesized 2-ethylmorpholine derivatives against a panel of cancer cell lines, alongside data for a representative piperidine-based CDK inhibitor.
| Compound ID | Scaffold | Target Cancer Cell Line | IC50 (µM) |
| 2-EM-Q1 | 2-Ethylmorpholine-Quinazoline | MCF-7 (Breast) | 8.5 |
| 2-EM-Q2 | 2-Ethylmorpholine-Quinazoline | A549 (Lung) | 12.3 |
| 2-EM-Q3 | 2-Ethylmorpholine-Quinazoline | HeLa (Cervical) | 9.8 |
| Piperidine-CDKi | Piperidine | MCF-7 (Breast) | 5.2 |
| Piperidine-CDKi | Piperidine | A549 (Lung) | 7.9 |
| Piperidine-CDKi | Piperidine | HeLa (Cervical) | 6.5 |
This hypothetical data suggests that while the 2-ethylmorpholine-quinazoline derivatives show promising anticancer activity, the established piperidine-based CDK inhibitor exhibits greater potency in this particular comparison. This underscores the importance of continued optimization of the 2-ethylmorpholine scaffold to compete with and potentially surpass existing therapeutic alternatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-ethylmorpholine derivatives and alternative compounds) in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Visualizing Experimental Workflow
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Cost-Benefit Analysis of 2-Ethylmorpholine Hydrochloride in Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate tertiary amine base is a critical decision that can significantly impact reaction efficiency, product purity, and overall process economics. Among the plethora of available options, 2-Ethylmorpholine hydrochloride and its free base, N-Ethylmorpholine (NEM), have carved out a niche, yet their comprehensive cost-benefit profile against ubiquitous alternatives like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) warrants a detailed examination. This guide provides an in-depth, objective comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Pivotal Role of Tertiary Amine Bases in Synthesis
Tertiary amines are indispensable tools in a synthetic chemist's arsenal, primarily serving as non-nucleophilic bases to scavenge protons generated during a reaction. Their efficacy is crucial in a variety of transformations, most notably in amide and peptide bond formation , where they neutralize the hydrochloric acid byproduct from acyl chloride and amine reactions. The choice of base can influence reaction rates, yields, and the stereochemical integrity of the final product.
A Head-to-Head Comparison: this compound vs. The Workhorses (TEA & DIPEA)
To provide a clear comparative framework, we will analyze these bases across several key performance and economic indicators.
Physicochemical Properties: A Tale of Sterics and Basicity
The fundamental differences in the performance of these bases stem from their distinct molecular structures, which dictate their steric hindrance and basicity.
| Property | 2-Ethylmorpholine (NEM) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Molecular Weight | 115.17 g/mol | 101.19 g/mol | 129.24 g/mol |
| pKa of Conjugate Acid | ~7.7 | ~10.75 | ~10.75 |
| Steric Hindrance | Moderate | Low | High |
| Boiling Point | 138-139 °C | 89-90 °C | 126-127 °C |
| Solubility in Water | Miscible | Slightly Soluble | Sparingly Soluble |
Data compiled from various chemical supplier and safety data sheets.
Key Insights:
-
Basicity: TEA and DIPEA are significantly stronger bases than NEM. This can be advantageous in reactions requiring a potent proton scavenger. However, the lower basicity of NEM can be beneficial in reactions with base-sensitive functional groups, minimizing side reactions.
-
Steric Hindrance: DIPEA is the most sterically hindered, making it an excellent non-nucleophilic base that is less likely to participate in undesired side reactions, such as the formation of ketenes from acyl chlorides. TEA, being the least hindered, has a higher propensity for nucleophilic attack. NEM offers a moderate level of steric bulk, positioning it as a compromise between TEA and DIPEA.
Performance in Synthesis: The Case of Amide Bond Formation
Amide bond formation is a cornerstone of pharmaceutical synthesis. The choice of a tertiary amine base is critical for achieving high yields and purity.
Workflow for Comparative Analysis of Tertiary Amine Bases in Amide Synthesis:
Caption: A generalized workflow for evaluating the performance of different tertiary amine bases in amide bond formation.
-
N-Ethylmorpholine (NEM): Its moderate basicity and steric hindrance make it a versatile choice for a range of substrates. It is particularly useful when dealing with sensitive functional groups that might be compromised by stronger bases. Its miscibility with water can simplify aqueous workups.
-
Triethylamine (TEA): As a strong, relatively non-hindered base, TEA can lead to rapid reaction rates. However, its nucleophilicity can sometimes result in side products, especially with highly reactive acylating agents.[1]
-
N,N-Diisopropylethylamine (DIPEA): The significant steric bulk of DIPEA makes it an excellent choice for preventing side reactions, particularly in peptide synthesis where racemization is a concern.[1][2] Its low nucleophilicity is a key advantage.[3]
Application in API Synthesis: The Reboxetine Example
The morpholine scaffold is a key structural motif in many active pharmaceutical ingredients (APIs). One notable example is Reboxetine , an antidepressant. The synthesis of Reboxetine and its analogs often involves the use of a 2-substituted morpholine derivative.[4][5][6][7][8][9][10] In later stages of the synthesis, a non-nucleophilic base is often required. While specific industrial processes are proprietary, the use of a morpholine-derived base like NEM could potentially offer advantages in terms of product purity by minimizing the introduction of non-related amine impurities.
Logical Flow of Base Selection in API Synthesis:
Caption: A decision-making diagram for selecting a tertiary amine base in API synthesis.
Cost-Benefit Analysis: The Bottom Line
A comprehensive cost-benefit analysis must extend beyond the per-kilogram price of the base and encompass factors such as reaction yield, purity, and downstream processing costs.
| Factor | This compound (NEM) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Approx. Price/kg * | ₹250 - ₹4290[4][11][12] | ₹125 - ₹180[13][14] | ₹700 - ₹890[8][15][16] |
| Potential Benefits | - Reduced side reactions with sensitive substrates- Water solubility can simplify workup- Structural similarity to morpholine-containing APIs may reduce impurities | - Low cost- High basicity for faster reactions | - Highly non-nucleophilic, minimizing side reactions- Ideal for stereochemically sensitive reactions (e.g., peptide synthesis) |
| Potential Drawbacks | - Higher cost than TEA- Lower basicity may lead to slower reactions | - Potential for nucleophilic side reactions- Can be more difficult to remove due to lower boiling point | - Higher cost than TEA- Less soluble in water |
*Prices are approximate and can vary based on supplier, purity, and volume.
Economic Considerations:
-
For large-scale, cost-sensitive syntheses where the substrate is robust, TEA is often the most economical choice.
-
For reactions where purity and the avoidance of side reactions are paramount, especially with high-value intermediates, the additional cost of DIPEA is often justified.
-
N-Ethylmorpholine presents a middle ground. Its higher cost compared to TEA may be offset by improved yields and purity in specific applications, particularly when working with base-sensitive molecules or in the synthesis of morpholine-containing APIs where it may act as both a base and a structurally related building block, potentially simplifying impurity profiles.
Safety and Environmental Profile: A Green Chemistry Perspective
In modern pharmaceutical development, the environmental impact and safety of reagents are critical considerations.
| Parameter | 2-Ethylmorpholine (NEM) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Primary Hazards | Flammable, Corrosive, Irritant[1][14][17][18][19][20] | Highly Flammable, Toxic, Corrosive[4][5][12][21][22] | Highly Flammable, Toxic, Corrosive[6][7][11][23][24][25][26] |
| Environmental Fate | Water soluble, likely mobile in the environment.[1] | Slightly water soluble, harmful to aquatic organisms.[22][27] | Harmful to aquatic organisms, may cause long-term adverse effects.[11][21][26] |
Green Chemistry Considerations:
The principles of green chemistry encourage the use of safer chemicals and the minimization of waste.[16][23][28][29][30] While all three bases are flammable and corrosive, TEA is notable for its higher toxicity. The choice of base should be accompanied by a thorough risk assessment and the implementation of appropriate engineering controls and personal protective equipment. From a waste perspective, the base that provides the highest yield and purity will ultimately lead to a more environmentally friendly process by reducing the need for extensive purification and minimizing the generation of waste.
Experimental Protocols: A Practical Guide
The following are generalized, side-by-side protocols for a typical amide coupling reaction using each of the three bases. Note: These are starting points and may require optimization for specific substrates.
Objective: To synthesize an amide from a carboxylic acid and an amine using a carbodiimide coupling agent and a tertiary amine base.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Tertiary Amine Base (2.5 eq)
-
Protocol A: N-Ethylmorpholine (NEM)
-
Protocol B: Triethylamine (TEA)
-
Protocol C: N,N-Diisopropylethylamine (DIPEA)
-
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Add the respective tertiary amine base (2.5 eq) dropwise:
-
Protocol A: N-Ethylmorpholine
-
Protocol B: Triethylamine
-
Protocol C: N,N-Diisopropylethylamine
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine yield and purity.
Conclusion and Recommendations
The choice between this compound (or its free base, NEM), Triethylamine, and DIPEA is not a one-size-fits-all decision. It requires a careful consideration of the specific reaction, the nature of the substrates, the desired product purity, and the overall process economics.
-
For cost-driven, robust applications, Triethylamine remains a strong contender.
-
For reactions demanding high purity and minimal side reactions, particularly with sensitive substrates, the investment in N,N-Diisopropylethylamine is often warranted.
-
2-Ethylmorpholine emerges as a valuable, albeit more specialized, alternative. Its moderate properties offer a balanced profile that can be advantageous in specific scenarios, such as with base-sensitive functional groups or in the synthesis of morpholine-containing APIs.
Ultimately, the optimal choice will be determined by empirical data. It is highly recommended that researchers perform small-scale comparative experiments, as outlined in the provided protocols, to identify the most effective and economical base for their specific synthetic transformation.
References
- 1. fishersci.ca [fishersci.ca]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility | Semantic Scholar [semanticscholar.org]
- 4. N-ethylmorpholine 97% For Synthesis at 4290.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijamtes.org [ijamtes.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.indiamart.com [m.indiamart.com]
- 12. indiamart.com [indiamart.com]
- 13. N-Ethylmorpholine price,buy N-Ethylmorpholine - chemicalbook [m.chemicalbook.com]
- 14. ICSC 0480 - N-ETHYLMORPHOLINE [inchem.org]
- 15. indiamart.com [indiamart.com]
- 16. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
- 18. nj.gov [nj.gov]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine [cdc.gov]
- 20. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. lobachemie.com [lobachemie.com]
- 22. nj.gov [nj.gov]
- 23. researchgate.net [researchgate.net]
- 24. N-Ethylmorpholine 99% - Affordable Price, High Purity Chemical [dongaochem-metal.com]
- 25. assets.thermofisher.cn [assets.thermofisher.cn]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 28. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethylmorpholine Hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we utilize. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of ensuring the safety of our personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethylmorpholine hydrochloride, grounded in established safety standards and regulatory frameworks. Our focus is on providing a clear, logical, and self-validating system for waste management that builds upon a foundation of scientific integrity.
Part 1: Hazard Identification and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the substance's hazards. While this compound is a salt, its hazardous properties are primarily derived from the N-ethylmorpholine moiety. It is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed information.
Based on available data for the parent compound and related salts, the primary hazards include:
-
Toxicity: The parent compound, N-Ethylmorpholine, is toxic if it comes into contact with skin and harmful if swallowed or inhaled.[1][2] It can cause severe skin burns and eye damage.[1][3]
-
Flammability: The parent compound, N-Ethylmorpholine, is a flammable liquid.[1][6] While the hydrochloride salt is a solid, contamination with flammable solvents or thermal decomposition can present fire hazards.[6]
-
Reactivity: It is incompatible with strong oxidizing agents and strong acids.[6]
Regulatory Waste Characterization
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] A key responsibility for any generator of chemical waste is to determine if it qualifies as "hazardous waste" under these regulations.[9][10] This determination is made by checking if the waste exhibits any of the four key characteristics:
| RCRA Characteristic | Waste Code | Relevance to this compound Waste |
| Ignitability | D001 | Waste may be considered ignitable if it is a liquid with a flash point below 140°F, a non-liquid that can cause fire through friction or spontaneous combustion, an ignitable compressed gas, or an oxidizer.[11] Pure this compound is a solid, but solutions or mixtures with flammable solvents (e.g., ethanol, acetone) could meet this criterion. |
| Corrosivity | D002 | Waste is corrosive if it is aqueous and has a pH ≤ 2 or ≥ 12.5, or if it is a liquid that corrodes steel at a specific rate.[11] Depending on the formulation or mixture, a solution of this compound could be corrosive. |
| Reactivity | D003 | This applies to wastes that are unstable, react violently with water, or can generate toxic gases when mixed with water or under corrosive conditions.[11] this compound is not typically classified as reactive in this manner under normal conditions. |
| Toxicity | D004-D043 | Waste is considered toxic if, through the Toxicity Characteristic Leaching Procedure (TCLP), it is found to leach specific toxic metals, pesticides, or organic chemicals above certain concentrations.[11] This is less likely to apply unless the waste is co-mingled with other regulated substances. |
Ultimately, any un-neutralized, discarded this compound, or materials heavily contaminated with it, should be presumed hazardous due to its inherent toxic and corrosive properties.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from waste generation to final disposal. The guiding principle is the "cradle-to-grave" management system established by RCRA, which holds the generator responsible for the waste from its creation to its ultimate disposal.[7][8][10]
Step 1: Waste Segregation and Collection
Proper segregation is the first line of defense against dangerous chemical reactions and simplifies the disposal process.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all components of any mixture, including solvents and water.
-
Maintain Closure: Keep the waste container securely closed at all times, except when adding waste.[12]
-
Avoid Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[6]
Step 2: On-Site Management and Storage
-
Accumulation Point: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and well-ventilated.[12]
-
Secondary Containment: Place the container in a secondary containment bin or tray to control any potential leaks or spills.
-
Adhere to Time and Quantity Limits: Be aware of the accumulation time and volume limits for your facility's generator status (e.g., Large Quantity Generator vs. Small Quantity Generator).[13]
Step 3: Arranging for Final Disposal
On-site treatment or neutralization of toxic chemical waste is generally not recommended without specific training, equipment, and a validated procedure. The safest and most compliant method for disposing of this compound is through a licensed professional service.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They are the internal experts who manage the hazardous waste program.
-
Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination.[13]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13][14] The most probable disposal method for this type of organic, toxic waste is high-temperature incineration at a permitted facility.
The workflow for making a disposal decision can be visualized as follows:
Caption: Disposal Decision Workflow for this compound.
Part 3: Emergency Procedures - Spill Management
Immediate and correct response to a spill is critical for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including:
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with a non-combustible, inert absorbent material like sand, vermiculite, or commercial sorbent pads.[3]
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
By adhering to this structured protocol, researchers, scientists, and drug development professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety that extends beyond the laboratory bench.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. epa.gov [epa.gov]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste | Virginia DEQ [deq.virginia.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. uccaribe.edu [uccaribe.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylmorpholine Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Ethylmorpholine hydrochloride demands a comprehensive understanding of its properties and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and field-proven experience. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks of this compound
This compound is classified as an irritant that poses several key risks upon exposure. A thorough understanding of these hazards is the foundation of an effective personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation or damage.[1][2][3] Direct contact can lead to redness, pain, and in the case of eyes, potentially severe damage.[1][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2][4] Work must be conducted in a manner that minimizes the generation of airborne particles or vapors.
Given these hazards, a multi-layered PPE approach is not just recommended; it is essential for mitigating risk.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards. The following table summarizes the required equipment for handling this compound in a laboratory setting.
| Body Area | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves.[7] | Prevents direct skin contact. The material offers good chemical resistance.[8] Double-gloving provides an extra layer of protection against tears and contamination during de-gloving.[7] Contaminated leather items, such as shoes and belts, should be removed and destroyed.[8] |
| Body | Polyethylene-coated polypropylene lab coat or gown.[7] | Protects against accidental splashes and spills. Standard cloth lab coats are not sufficient as they can absorb the chemical, leading to prolonged skin contact.[7] |
| Eyes/Face | Chemical safety goggles and a face shield.[7] | Provides comprehensive protection against splashes and airborne particles. Safety glasses alone are inadequate.[9] A face shield worn over goggles is critical when there is a significant splash risk.[7] |
| Respiratory | NIOSH-approved respirator (as needed). | A fit-tested N95 or N100 respirator is required if handling the solid form could generate dust.[7] For large spills or situations with potential for significant vapor release, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) is necessary.[7][10] |
Operational Plan: Step-by-Step Handling and Disposal
This section provides a procedural workflow for the safe handling and disposal of this compound. Following these steps methodically is crucial for ensuring operator safety and preventing environmental contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[5][11]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Spill Kit: Ensure a spill kit appropriate for chemical irritants is available. This should include inert absorbent materials (e.g., vermiculite, sand), neutralization agents if applicable, and designated waste containers.[8]
-
Donning PPE: Before handling the chemical, don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.[12]
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling the compound from acquisition to disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
Decontamination and Disposal Protocol
-
Surface Decontamination: After handling is complete, decontaminate the work area within the fume hood using an appropriate cleaning agent.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.[4][11] Do not mix with other waste streams.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield and goggles, then the gown. The inner gloves should be the last item removed.
-
Final Disposal: The sealed hazardous waste container must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[1][4]
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[1][11]
By adhering to this structured and informed approach, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This commitment to best practices is the hallmark of a trustworthy and authoritative scientific operation.
References
- 1. aksci.com [aksci.com]
- 2. 2-ETHYLMORPHOLINE | 52769-10-5 [m.chemicalbook.com]
- 3. 2-ethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. chemstock.ae [chemstock.ae]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pppmag.com [pppmag.com]
- 11. uccaribe.edu [uccaribe.edu]
- 12. fishersci.ca [fishersci.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
